WLBU2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C151H260N66O25 |
|---|---|
Molecular Weight |
3400.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C151H260N66O25/c1-74(2)107(210-124(227)100(51-32-64-188-148(171)172)198-118(221)97(48-29-61-185-145(165)166)201-131(234)108(75(3)4)213-127(230)104(68-82-71-192-89-40-20-17-36-85(82)89)207-121(224)92(43-24-56-180-140(155)156)195-115(218)88(152)39-23-55-179-139(153)154)130(233)200-95(46-27-59-183-143(161)162)116(219)196-93(44-25-57-181-141(157)158)122(225)208-105(69-83-72-193-90-41-21-18-37-86(83)90)128(231)214-109(76(5)6)132(235)202-98(49-30-62-186-146(167)168)119(222)199-101(52-33-65-189-149(173)174)125(228)211-113(80(13)14)136(239)217-112(79(11)12)135(238)205-102(53-34-66-190-150(175)176)126(229)212-114(81(15)16)137(240)216-111(78(9)10)134(237)203-96(47-28-60-184-144(163)164)117(220)197-94(45-26-58-182-142(159)160)123(226)209-106(70-84-73-194-91-42-22-19-38-87(84)91)129(232)215-110(77(7)8)133(236)204-99(50-31-63-187-147(169)170)120(223)206-103(138(241)242)54-35-67-191-151(177)178/h17-22,36-38,40-42,71-81,88,92-114,192-194H,23-35,39,43-70,152H2,1-16H3,(H,195,218)(H,196,219)(H,197,220)(H,198,221)(H,199,222)(H,200,233)(H,201,234)(H,202,235)(H,203,237)(H,204,236)(H,205,238)(H,206,223)(H,207,224)(H,208,225)(H,209,226)(H,210,227)(H,211,228)(H,212,229)(H,213,230)(H,214,231)(H,215,232)(H,216,240)(H,217,239)(H,241,242)(H4,153,154,179)(H4,155,156,180)(H4,157,158,181)(H4,159,160,182)(H4,161,162,183)(H4,163,164,184)(H4,165,166,185)(H4,167,168,186)(H4,169,170,187)(H4,171,172,188)(H4,173,174,189)(H4,175,176,190)(H4,177,178,191)/t88-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-/m0/s1 |
InChI Key |
IPTOEBOJTUAETA-GBIRDKSFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of WLBU2: A Technical Guide to Its Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
WLBU2 is a synthetically engineered cationic antimicrobial peptide demonstrating potent, rapid, and salt-resistant bactericidal activity against a wide spectrum of Gram-negative bacteria, including multidrug-resistant pathogens. Comprising 24 amino acid residues—primarily arginine, valine, and tryptophan—its design optimizes for an amphipathic α-helical conformation, crucial for its antimicrobial efficacy. This document provides a detailed examination of the multi-step mechanism of action of this compound, from initial electrostatic attraction to the bacterial outer membrane to the fatal disruption of the inner membrane. It includes collated quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams illustrating the peptide's mechanistic pathway and associated experimental workflows.
Core Mechanism of Action
The bactericidal activity of this compound against Gram-negative bacteria is a rapid, multi-stage process primarily targeting the cell envelope. The mechanism is initiated by electrostatic forces and culminates in membrane permeabilization and cell death[1][2].
-
Electrostatic Targeting & LPS Binding : As a highly cationic peptide (rich in arginine residues), this compound is electrostatically attracted to the anionic surface of the Gram-negative outer membrane[1][2]. Its primary target is the lipopolysaccharide (LPS) layer, a key component of the outer leaflet. The peptide binds to the negatively charged phosphate (B84403) groups of the Lipid A component of LPS[3][4]. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disruption.
-
Outer Membrane Permeabilization : Following the initial binding and disruption of the LPS network, this compound permeabilizes the outer membrane. This allows the peptide to traverse this barrier and access the periplasmic space. This permeabilization is a critical step, as the outer membrane is a significant barrier to many conventional antibiotics[5].
-
Inner Membrane Disruption : Upon reaching the periplasm, this compound interacts with the inner cytoplasmic membrane. Here, its amphipathic α-helical structure facilitates its insertion into the phospholipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.
-
Cellular Leakage and Death : The disruption of the inner membrane leads to the dissipation of the membrane potential, leakage of essential ions and metabolites, and ultimately, cell death. The killing action is rapid, often sterilizing a bacterial population within minutes[1][6]. While membrane disruption is the primary mode of killing, some studies suggest that antimicrobial peptides can also interact with intracellular components after membrane translocation, though this is not considered the principal mechanism for this compound[2].
Quantitative Efficacy Data
The potency of this compound has been quantified against a range of clinically significant Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics of its activity. Notably, for this compound, the MIC and MBC values are often identical, indicating a potent bactericidal rather than bacteriostatic effect[7].
Table 1: Minimum Inhibitory & Bactericidal Concentrations (MIC/MBC) of this compound
| Bacterial Species | Strain Type | MIC (µM) | MBC (µM) | Reference(s) |
| Pseudomonas aeruginosa | PAO1 | <9 | <9 | [1] |
| P. aeruginosa | ATCC 27853 | ~2.35 (8 µg/mL) | ~4.7 (16 µg/mL) | [8] |
| P. aeruginosa | Carbapenem-Resistant | ~1.18 (4 µg/mL) | ~1.18 (4 µg/mL) | [8] |
| Acinetobacter baumannii | XDR Clinical Isolates | 1.5 - 3.2 | N/A | [9] |
| A. baumannii | MDR Clinical Isolates | Mean: 7.48 | Identical to MIC | [7] |
| Klebsiella pneumoniae | XDR Clinical Isolates | 2.9 - 4.7 | N/A | [9] |
| K. pneumoniae | MDR Clinical Isolates | Mean: 7.94 | Identical to MIC | [7] |
| Escherichia coli | N/A | N/A (Effective at 1.56 µM) | N/A | [4] |
Note: µg/mL values are converted from µM where provided, using a molecular weight of ~3398 g/mol . XDR = Extensively Drug-Resistant; MDR = Multi-Drug Resistant.
Table 2: Bactericidal Kinetics of this compound
| Bacterial Species | Peptide Concentration | Inoculum (CFU/mL) | Time to Complete Killing | Medium | Reference(s) |
| P. aeruginosa PAO1 | 15 µM | ~10⁶ | 20 minutes | 98% Human Serum | [1][6] |
| P. aeruginosa PAO1 | 1 µM | ~10⁶ | < 5 minutes | PBS | [1] |
| P. aeruginosa ATCC 27853 | 1x MIC (~2.35 µM) | ~10⁷ | >20 minutes (~6-log reduction) | MHB | [10] |
| P. aeruginosa ATCC 27853 | 4x MIC (~9.4 µM) | ~10⁷ | 20 minutes | MHB | [10] |
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the core mechanism of this compound and the workflows of key experimental assays used in its study.
Detailed Experimental Protocols
The following protocols are generalized from standard methodologies cited in the literature for studying antimicrobial peptides like this compound. Researchers should adapt them based on specific bacterial strains and laboratory equipment.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[11][12].
-
Preparation of Peptide Stock : Prepare a concentrated stock solution of this compound (e.g., 100 µM or 340 µg/mL) in an appropriate solvent like phosphate-buffered saline (PBS)[7].
-
Plate Preparation : In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the this compound stock solution to well 1.
-
Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no peptide), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation : Culture the target Gram-negative bacterium on an appropriate agar (B569324) plate overnight. Select several colonies to inoculate MHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL[12].
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed[11].
Time-Kill Kinetics Assay
This assay determines the rate at which this compound kills bacteria[1][10].
-
Culture Preparation : Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Standardization : Centrifuge the culture, wash the pellet with PBS, and resuspend in the desired test medium (e.g., PBS, human serum, or MHB) to a final concentration of ~10⁶ - 10⁷ CFU/mL[1][10].
-
Peptide Addition : Add this compound to the bacterial suspension at a predetermined concentration (e.g., 1x or 4x MIC). Include a no-peptide growth control.
-
Time-Point Sampling : Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each tube.
-
Viable Cell Counting : Immediately perform serial dilutions of the aliquot in sterile PBS. Plate 100 µL of appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Analysis : Incubate the plates at 37°C for 24 hours and count the resulting colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time to visualize the killing curve.
Outer Membrane Permeabilization (NPN Uptake Assay)
This assay measures the disruption of the outer membrane using the fluorescent probe 1-N-phenylnaphthylamine (NPN)[13][14].
-
Cell Preparation : Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with a buffer such as 5 mM HEPES (pH 7.4). Resuspend the pellet in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5[13].
-
Assay Setup : In a quartz cuvette or a black 96-well plate, add the bacterial suspension.
-
Probe Addition : Add NPN to a final concentration of 10 µM.
-
Baseline Reading : Measure the baseline fluorescence using a spectrofluorometer (Excitation: ~350 nm, Emission: ~420 nm)[13].
-
Peptide Addition : Add varying concentrations of this compound to the cell/NPN mixture.
-
Fluorescence Measurement : Immediately monitor the increase in fluorescence intensity over time until it plateaus. The increase in fluorescence is proportional to the extent of outer membrane permeabilization.
Inner Membrane Depolarization (DiSC₃(5) Assay)
This assay measures the dissipation of the cytoplasmic membrane potential using the potentiometric dye DiSC₃(5)[15][16][17].
-
Cell Preparation : Prepare cells as in the NPN assay, resuspending the final pellet in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose) to an OD₆₀₀ of ~0.05[17].
-
Dye Loading : Add DiSC₃(5) to the cell suspension to a final concentration of ~0.8-1.0 µM. Incubate in the dark with shaking for 30-60 minutes to allow the dye to be taken up by the energized cells and for the fluorescence to quench[15][17].
-
Potassium Chloride Addition : Add KCl to a final concentration of ~100-200 mM to equilibrate the K⁺ concentration across the membrane, minimizing its contribution to the membrane potential[17].
-
Baseline Measurement : Transfer the cell/dye suspension to a cuvette and record the stable, quenched baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm)[17].
-
Peptide Addition : Add this compound to the cuvette and immediately begin recording.
-
Data Acquisition : Measure the increase in fluorescence over time. The de-quenching of the dye, and subsequent fluorescence increase, indicates depolarization of the inner membrane.
Conclusion
The engineered peptide this compound represents a promising candidate in the search for novel antimicrobials to combat Gram-negative pathogens. Its mechanism of action is characterized by a rapid, multi-step assault on the bacterial envelope, initiated by strong electrostatic binding to LPS and culminating in the fatal permeabilization of the cytoplasmic membrane. This direct, membrane-disruptive action is less susceptible to conventional resistance mechanisms that affect many traditional antibiotics. The quantitative data consistently demonstrate its potent bactericidal activity at low micromolar concentrations and its rapid killing kinetics. The detailed protocols provided herein offer a standardized framework for researchers to further investigate this compound and other membrane-active peptides, facilitating the systematic evaluation required for preclinical and clinical development.
References
- 1. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Binding Interactions of Bacterial Lipopolysaccharide and the Cationic Amphiphilic Peptides Polymyxin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of this compound peptide antibiotic in combination with bioerodible polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.uva.nl [pure.uva.nl]
- 16. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
The Salt-Tolerant Power of WLBU2: An In-depth Technical Guide to its Resistance Mechanism
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health. Cationic antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. However, the efficacy of many natural AMPs is often compromised in physiological salt concentrations, limiting their systemic applications. WLBU2, a de novo engineered cationic peptide, stands out for its remarkable ability to maintain potent antimicrobial activity in high-salt environments. This technical guide delves into the core mechanisms underpinning this compound's salt resistance, offering a comprehensive resource for researchers and drug developers.
Core Mechanism of this compound Salt Resistance
The salt resistance of this compound is not attributed to a single property but rather a synergistic combination of its structural and physicochemical characteristics. The peptide, a 24-amino acid α-helix, is rich in arginine, valine, and tryptophan residues.[1][2][3] This specific composition is fundamental to its function in saline conditions.
The prevailing hypothesis for this compound's salt insensitivity centers on its enhanced interaction with bacterial membranes, even in the presence of high concentrations of cations that would typically shield the electrostatic interactions necessary for many other AMPs to function. The key contributing factors are:
-
Strategic Placement of Tryptophan Residues: The hydrophobic and bulky indole (B1671886) side chains of tryptophan residues act as membrane anchors.[4] In a high-salt environment, these residues are thought to enhance the peptide's affinity for the bacterial lipid bilayer, facilitating its initial binding and subsequent insertion.[4] This strong hydrophobic interaction helps to overcome the inhibitory effects of salt.
-
High Cationic Charge: this compound possesses a high net positive charge due to its abundance of arginine residues.[1] This strong cationic nature drives the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[5]
-
Enhanced Helical Stability: The interaction of this compound with the bacterial membrane induces a conformational change to a stable α-helical structure.[4] The stability of this helix is crucial for its membrane-disrupting activity. The enhanced membrane affinity, driven by tryptophan residues, promotes and stabilizes this helical conformation, thereby preserving its function in high salt.[4]
The proposed mechanism involves an initial electrostatic attraction followed by hydrophobic interactions that lead to membrane perturbation and eventual cell death.
Quantitative Data on Salt Resistance
Numerous studies have demonstrated the sustained activity of this compound against a range of pathogenic bacteria in the presence of physiologically relevant and even higher salt concentrations. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key metrics for quantifying this resistance.
| Organism | Salt Condition | This compound MIC (µM) | This compound MBC (µM) | Reference |
| Pseudomonas aeruginosa PAO1 | Up to 300 mM NaCl | ≤0.5 | ≤0.5 | [4] |
| Staphylococcus aureus (MRSA) | Various NaCl concentrations | <0.5 | Not Specified | [4] |
| P. aeruginosa | Physiologic MgCl₂ & CaCl₂ | Maintained | Not Specified | [4] |
| Acinetobacter baumannii (MDR) | Not Specified | 1.5 - 3.2 | Identical to MIC | [1][6] |
| Klebsiella pneumoniae (XDR) | Not Specified | 2.9 - 4.7 | Identical to MIC | [1][6] |
| Enterobacter cloacae (ESBL) | Physiological NaCl, CaCl₂, MgCl₂ | 1.5 - 12.5 | Identical to MIC | [7] |
Experimental Protocols
The assessment of this compound's salt resistance relies on standardized antimicrobial susceptibility testing methods, modified to include various salt concentrations.
Determination of Minimum Inhibitory Concentration (MIC) in High Salt
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in the presence of different salts.
Materials:
-
This compound peptide, synthesized and purified
-
Bacterial strains (e.g., P. aeruginosa, MRSA)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
NaCl, MgCl₂, CaCl₂ stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Peptide and Salt Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Create serial twofold dilutions of this compound in MHB containing the desired final concentration of salt (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Assay Setup: Add 50 µL of the bacterial suspension to 50 µL of the serially diluted this compound-salt solutions in the wells of the 96-well plate.
-
Controls: Include a positive control (bacteria in MHB with salt, without peptide) and a negative control (MHB with salt, without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Bacterial Killing Kinetic Assay
Objective: To assess the rate at which this compound kills bacteria in a high-salt environment.
Materials:
-
Mid-logarithmic phase bacterial culture
-
This compound at a predetermined concentration (e.g., 2x or 4x MIC)
-
Phosphate-buffered saline (PBS) or other buffered salt solution
-
Sterile tubes
-
Agar (B569324) plates
Procedure:
-
Preparation: Prepare a bacterial suspension in the desired salt-containing buffer to a concentration of ~10⁶ CFU/mL.
-
Peptide Addition: Add this compound to the bacterial suspension at the desired concentration. An untreated control (bacteria in buffer only) should be run in parallel.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot CFU/mL against time to visualize the killing kinetics.
Signaling Pathways and Molecular Interactions
The primary mode of action of this compound is the physical disruption of the bacterial membrane.[8][9] Unlike conventional antibiotics that often target specific enzymes or metabolic pathways, this compound's activity is less likely to be affected by mutations in single target genes. The interaction is a multi-step process:
-
Electrostatic Binding: The highly cationic this compound is electrostatically attracted to the anionic bacterial surface.
-
Hydrophobic Insertion: The tryptophan residues facilitate the insertion of the peptide into the hydrophobic core of the lipid bilayer.
-
Membrane Permeabilization: Upon insertion, the peptide is believed to form pores or channels, or otherwise destabilize the membrane, leading to the leakage of intracellular contents and dissipation of the membrane potential.[9]
While resistance can emerge, it often requires mutations in multiple genes, such as those involved in modifying the cell envelope (e.g., orfN and pmrB).[10][11]
Conclusion
The salt resistance of this compound is a key feature that positions it as a strong candidate for systemic therapeutic applications, particularly in environments where salt concentrations can be elevated, such as in the lungs of cystic fibrosis patients or in serum.[4] Its mechanism, rooted in a robust structural design that promotes strong and sustained membrane interaction, provides a blueprint for the rational design of new salt-insensitive antimicrobial peptides. Further research into the precise biophysical interactions and potential resistance mechanisms will continue to be crucial for the clinical development of this compound and next-generation AMPs.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. dovepress.com [dovepress.com]
- 7. Journal of APPLIED BIOMEDICINE: Synergism between this compound peptide and antibiotics against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacter cloacae [jab.zsf.jcu.cz]
- 8. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
The Genesis and Engineering of WLBU2: A Novel Antimicrobial Peptide
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the development of novel therapeutic agents is a paramount challenge. This technical guide delves into the initial discovery and meticulous engineering of WLBU2, a de novo designed cationic antimicrobial peptide. This compound has demonstrated potent, broad-spectrum antimicrobial activity against a wide array of pathogens, including multidrug-resistant strains, alongside promising anti-inflammatory and anticancer properties. This document provides a comprehensive overview of its design, mechanism of action, and key experimental data, offering a foundational resource for researchers, scientists, and professionals engaged in the field of drug development.
Introduction: The Imperative for New Antimicrobials
The rise of multidrug-resistant (MDR) organisms poses a significant global health crisis, threatening to undermine many of the foundational pillars of modern medicine. The relentless evolution of resistance mechanisms in bacteria necessitates a departure from conventional antibiotic discovery and a move towards innovative strategies. Cationic antimicrobial peptides (CAPs) have emerged as a promising class of therapeutics due to their unique membrane-targeting mechanism of action, which is less prone to the development of resistance compared to traditional antibiotics that often target specific metabolic pathways. This compound is a testament to the potential of rational peptide design in this critical area of research.
The Genesis of this compound: From Lytic Base Units to a Potent Antimicrobial
The development of this compound stemmed from a systematic approach to peptide engineering, originating from the design of modular CAPs. These peptides were constructed from multimers of a 12-residue "lytic base unit" (LBU) sequence composed of valine and arginine. Through subsequent iterations, tryptophan residues were strategically incorporated into the LBU sequences, giving rise to the WLBU series.
The engineering process focused on optimizing the peptide's amphipathic helical structure, a key determinant of antimicrobial efficacy and selectivity. The goal was to create a peptide with maximally segregated cationic (arginine) and hydrophobic (valine and tryptophan) domains when folded into an α-helix. This idealized amphipathic conformation is believed to enhance the peptide's interaction with the negatively charged bacterial membrane while minimizing its lytic activity against the zwitterionic membranes of mammalian cells.
The characterization of the LBU and WLBU peptide series against clinically relevant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus led to the selection of this compound as the lead candidate. This compound, a 24-amino acid peptide, was identified as the shortest peptide exhibiting the highest antimicrobial potential, a strong propensity to form a helical structure, and minimal toxicity to mammalian cells[1].
Amino Acid Sequence and Structure
This compound is composed of only three amino acids: arginine (R), valine (V), and tryptophan (W). Its 24-residue sequence is RRWVRRVRRWVRRVVRVVRRWVRR [2]. This specific arrangement includes 13 arginine residues, 8 valine residues, and 3 tryptophan residues. The tryptophan residues are strategically placed within the hydrophobic face of the predicted α-helix, separated by at least seven amino acids, which is thought to be crucial for its potent activity[2].
Mechanism of Action: A Multi-faceted Approach
The primary mechanism of action of this compound is believed to be the disruption of bacterial cell membranes. This process is initiated by electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.
Following this initial binding, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and disruption. This can occur through various models, including the formation of transmembrane pores or the "carpet" mechanism, where the peptide disrupts the membrane integrity by covering its surface. This membrane disruption leads to the leakage of essential intracellular contents and ultimately, cell death.
Beyond direct membrane lysis, this compound has also been shown to possess immunomodulatory properties. Studies have indicated that this compound can modulate proinflammatory signaling, suggesting a role in orchestrating a protective host response to infection[3]. This includes influencing cytokine release and enhancing the uptake of bacterial components like LPS by host immune cells[3].
Caption: Workflow for the solid-phase synthesis of the this compound peptide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Peptide Dilution: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria in MHB without peptide) and negative (MHB alone) growth controls are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., human skin fibroblasts, Vero cells)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A control group with medium alone is also included.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 (the concentration of peptide that inhibits 50% of cell growth) can be calculated.
In Vivo Efficacy Model (Murine Peritonitis/Sepsis Model)
This model is used to evaluate the therapeutic efficacy of this compound in a systemic infection.
Materials:
-
Female Swiss Webster mice (or other suitable strain)
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
Phosphate-buffered saline (PBS)
-
This compound solution for injection
Procedure:
-
Infection: Mice are injected intraperitoneally (i.p.) with a lethal dose of P. aeruginosa suspended in PBS. The specific dose should be predetermined to cause mortality within a defined timeframe in untreated animals.
-
Treatment: At a specified time post-infection (e.g., 30-60 minutes), mice are treated with this compound via intravenous (i.v.) or i.p. injection. A control group receives a vehicle (e.g., PBS) injection.
-
Monitoring: The survival of the mice in each group is monitored over a period of several days (e.g., 7 days).
-
Bacterial Load Determination (Optional): At various time points post-treatment, subgroups of mice can be euthanized, and blood and organs (e.g., spleen, liver) can be collected to determine the bacterial load by plating serial dilutions on appropriate agar (B569324) plates.
-
Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis) to determine the efficacy of the this compound treatment compared to the control group.
Signaling Pathways and Logical Relationships
This compound Discovery and Engineering Workflow
The development of this compound followed a rational design and screening process.
dot
Caption: Logical workflow illustrating the discovery and engineering of the this compound peptide.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antimicrobial peptide development. Its de novo design, optimized for potent antimicrobial activity and low host toxicity, underscores the power of rational engineering in combating antibiotic resistance. The comprehensive data on its efficacy, coupled with detailed experimental protocols, provides a solid foundation for further research and development.
Future investigations should focus on elucidating the finer details of its mechanism of action, particularly its immunomodulatory effects and the specific signaling pathways it influences in host cells. Further optimization of its formulation and delivery systems will be crucial for its clinical translation. As the challenge of antimicrobial resistance continues to grow, engineered peptides like this compound offer a beacon of hope and a promising avenue for the development of next-generation therapeutics.
References
- 1. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of proinflammatory activity by the engineered cationic antimicrobial peptide WLBU-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Broad-Spectrum Antimicrobial Activity of WLBU2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WLBU2 is an engineered cationic antimicrobial peptide (eCAP) demonstrating potent, broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, multidrug-resistant (MDR) strains, and biofilm-forming bacteria[1][2][3][4]. Composed of 24 amino acids, specifically 13 arginine, 8 valine, and 3 tryptophan residues, this compound's design confers a high cationic charge and an amphipathic helical structure, which are crucial for its antimicrobial efficacy[1][2]. This technical guide provides an in-depth overview of this compound's antimicrobial properties, mechanism of action, and relevant experimental protocols, presenting key data in a clear and accessible format for research and development purposes.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the rapid disruption of microbial cell membranes[5][6]. This process is initiated by electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria[1][7]. Following this initial binding, the peptide's amphipathic nature facilitates its insertion into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death[6][8]. Notably, studies have shown that this compound's bactericidal activity is rapid, often achieving complete killing within minutes[6][9]. It is important to note that this compound's mechanism does not appear to involve binding to bacterial DNA[10][11][12]. This direct, physical mechanism of action is believed to contribute to the low incidence of bacterial resistance development compared to conventional antibiotics[1][13].
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against a clinically relevant panel of microorganisms. Its efficacy has been demonstrated through in vitro and in vivo studies, showcasing its potential for various therapeutic applications[1][2].
Quantitative Antimicrobial Activity Data
The antimicrobial potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the initial bacterial inoculum. For many pathogens, the MIC and MBC values for this compound are identical, indicating a potent bactericidal effect[1][10]. The Minimum Biofilm Eradication Concentration (MBEC) is used to assess the peptide's ability to eliminate established biofilms.
Table 1: In Vitro Activity of this compound Against Planktonic Bacteria
| Organism | Strain Type | MIC (µM) | MBC (µM) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 8 µg/mL | 16 µg/mL | [5] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 4 µg/mL | 4 µg/mL | [5] |
| Pseudomonas aeruginosa | - | ≤0.5 (1.7 µg/mL) | - | [9] |
| Staphylococcus aureus | MRSA | <0.5 | - | [9] |
| Acinetobacter baumannii | XDR | 1.5-3.2 | - | [1] |
| Acinetobacter baumannii | Clinical Isolates | 1.563-12.500 | 1.563-12.500 | [10] |
| Klebsiella pneumoniae | XDR | 2.9-4.7 | - | [1] |
| Klebsiella pneumoniae | KP2 strain | 9.3 | - | [1] |
| Klebsiella pneumoniae | Clinical Isolates | 3.125-12.500 | 3.125-12.500 | [10] |
| Escherichia coli | - | - | ~1.56 | [7] |
| Streptococcus gordonii | - | - | ~50 | [7] |
| Various Gram-positive & Gram-negative bacteria | MRSA, VRE, K. pneumoniae, E. aerogenes, E. cloacae, E. coli, P. aeruginosa, A. baumannii | ≤10 | - | [1] |
Table 2: Anti-Biofilm Activity of this compound
| Organism | Strain Type | MBEC (µM) | Reference |
| Acinetobacter baumannii | ATCC & Clinical Isolates | 25-200 | [10] |
| Klebsiella pneumoniae | ATCC & Clinical Isolates | 25-200 | [10] |
| Pseudomonas aeruginosa | MDR & ATCC 27853 | 128 µg/mL | [5] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 64 µg/mL | [5] |
In Vivo Efficacy and Safety Profile
Preclinical studies in murine models have demonstrated the in vivo efficacy of this compound in treating bacterial infections. In a mouse model of P. aeruginosa bacteremia, this compound was shown to be highly effective[9]. Furthermore, it has shown efficacy in a murine pneumonia model when delivered directly to the airway[14].
A critical aspect of any potential therapeutic is its safety profile. This compound has demonstrated a favorable selectivity for microbial cells over mammalian cells. In vitro studies have shown that this compound has limited toxicity towards human cells, including peripheral blood mononuclear cells and human skin fibroblasts, at concentrations effective against bacteria[1][11]. For instance, this compound showed no cytotoxic effects at concentrations ≤20 µM[1]. However, at the higher concentrations required for biofilm eradication (MBEC values), a significant decrease in eukaryotic cell viability has been observed[10][11].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent[5].
-
Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent, such as phosphate-buffered saline (PBS), to create a stock solution. Serial twofold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate[10].
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight and then diluted in fresh MHB to a standardized density, typically 5 x 10^5 or 10^6 colony-forming units per milliliter (CFU/mL)[5][10].
-
Incubation: An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[10].
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth[10].
-
MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and plated onto agar (B569324) plates. After incubation, the number of viable colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum[10].
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The Calgary Biofilm Device is a common method for assessing the efficacy of an antimicrobial agent against biofilms[10][12].
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate, and a lid with pegs is placed on top. The device is incubated on a shaker to allow for biofilm formation on the pegs[10].
-
Washing: The peg lid is removed and washed to remove non-adherent, planktonic bacteria[10].
-
Antimicrobial Challenge: The peg lid is placed into a new 96-well plate containing serial dilutions of this compound and incubated[10].
-
Recovery of Biofilm Bacteria: After the challenge, the pegs are washed again and then placed in a recovery medium. The entire apparatus is sonicated to dislodge the remaining viable bacteria from the pegs.
-
MBEC Determination: The recovery medium is plated, and the number of viable bacteria is determined. The MBEC is the minimum concentration of the antimicrobial agent required to eradicate the biofilm[12].
Conclusion
This compound is a promising engineered antimicrobial peptide with potent, broad-spectrum activity against a range of clinically significant pathogens, including multidrug-resistant strains and biofilms. Its rapid, membrane-disrupting mechanism of action and favorable in vitro safety profile make it a strong candidate for further development as a novel anti-infective agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigations into its in vivo efficacy in various infection models and optimization of its formulation and delivery are warranted to translate its promising preclinical activity into clinical applications.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - ProQuest [proquest.com]
- 4. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity of this compound peptide antibiotic in combination with bioerodible polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
WLBU2: A Technical Guide to its Activity Against Multidrug-Resistant (MDR) Pathogens
Executive Summary: The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Engineered cationic antimicrobial peptides (eCAPs) represent a promising therapeutic avenue due to their novel mechanisms of action that are less susceptible to conventional resistance pathways. This document provides a comprehensive technical overview of WLBU2, a 24-amino acid synthetic peptide, detailing its potent activity against a broad spectrum of MDR bacteria. This compound demonstrates rapid bactericidal effects, efficacy against biofilms, stability in physiological conditions, and synergistic potential with traditional antibiotics, positioning it as a significant candidate for further clinical development.
Introduction to this compound
This compound is an engineered cationic antimicrobial peptide designed for enhanced antimicrobial potency and reduced host toxicity[1]. It is a 24-residue peptide composed of only three amino acids: arginine (R), valine (V), and tryptophan (W)[1][2]. The specific sequence (RRWVRRVRRWVRRVVRVVRRWVRR) is arranged to form an idealized amphipathic α-helical structure upon interacting with bacterial membranes[3][4]. This structure, featuring distinct cationic and hydrophobic domains, is crucial for its antimicrobial function[3]. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance[1][5].
Mechanism of Action
The primary antimicrobial mechanism of this compound is the rapid and lethal disruption of bacterial cell membranes[1][6]. This process is initiated by electrostatic interactions between the positively charged arginine residues of the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and phospholipids[1][3].
-
Electrostatic Attraction & Accumulation: The cationic nature of this compound drives its accumulation on the anionic bacterial surface.
-
Structural Transition: In the membrane environment, this compound transitions from a random coil in solution to an ordered α-helical conformation[4].
-
Membrane Permeabilization: The amphipathic helix inserts into the lipid bilayer, leading to the formation of transmembrane pores or channels[6][7]. This disruption compromises the membrane's integrity.
-
Cell Lysis: The loss of membrane integrity results in ion dysregulation, leakage of essential cytoplasmic contents, and ultimately, rapid cell death[6]. In vitro studies show this compound can achieve complete killing of P. aeruginosa within 15 to 20 minutes[3][7].
Unlike some antimicrobial agents, this compound's action is not dependent on intracellular targets like DNA. Electrophoretic mobility shift assays have shown that this compound does not bind to bacterial plasmid DNA, confirming its membrane-centric mechanism[8][9].
In Vitro Efficacy Against MDR Pathogens
This compound has demonstrated potent bactericidal activity against a wide array of MDR clinical isolates. Its efficacy is maintained in physiological conditions that often inhibit other natural antimicrobial peptides.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound are typically low and often identical, indicating a strong bactericidal rather than bacteriostatic effect[8][9].
| Pathogen | Resistance Profile | MIC (µM) | MBC (µM) | Reference |
| Acinetobacter baumannii | Extensively Drug-Resistant (XDR) | 1.5 - 3.2 | N/A | [1] |
| A. baumannii | MDR Clinical Isolates (Mean) | 7.48 | 7.48 | [8] |
| Klebsiella pneumoniae | Extensively Drug-Resistant (XDR) | 2.9 - 4.7 | N/A | [1] |
| K. pneumoniae | MDR Clinical Isolates (Mean) | 7.94 | 7.94 | [8] |
| Pseudomonas aeruginosa | MDR | ~2.35 (8 µg/mL) | ~4.7 (16 µg/mL) | [10] |
| P. aeruginosa | Carbapenem-Resistant (CRPA) | ~1.17 (4 µg/mL) | ~1.17 (4 µg/mL) | [10] |
| General ESKAPE Pathogens | MDR | ≤10 | Identical to MIC | [1] |
| Table 1: Summary of this compound MIC and MBC against MDR Planktonic Bacteria. |
Bacterial biofilms pose a significant challenge due to their inherent resistance to antibiotics. This compound is effective at both preventing biofilm formation and eradicating established biofilms. However, the concentrations required for biofilm eradication (MBEC) are substantially higher than for planktonic bacteria[8][10].
| Pathogen | Resistance Profile | MBEC | Reference |
| A. baumannii & K. pneumoniae | MDR | 25 - 200 µM | [8] |
| P. aeruginosa | MDR | 128 µg/mL (~37.6 µM) | |
| P. aeruginosa | Carbapenem-Resistant (CRPA) | 64 µg/mL (~18.8 µM) | [10] |
| Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of this compound. |
A major limitation of many natural AMPs is their inactivation by high salt concentrations or serum components. This compound was specifically engineered to overcome this, retaining its potent activity in the presence of NaCl, divalent cations (Mg²⁺, Ca²⁺), and human serum, making it a viable candidate for systemic applications[1][3].
| Condition | Target Organism | Metric | This compound Activity | Reference |
| Human Serum | P. aeruginosa | MBC | <9 µM | [3] |
| NaCl (50-300 mM) | P. aeruginosa & MRSA | MBC | Unchanged (<0.5 µM) | [3] |
| MgCl₂ (up to 3 mM) | P. aeruginosa | MBC | Unchanged (<0.5 µM) | [3] |
| CaCl₂ (1-6 mM) | P. aeruginosa | MBC | Small increase (0.5 to <2 µM) | [3] |
| Table 3: Activity of this compound in Biologically Relevant Conditions. |
Synergistic Activity with Conventional Antibiotics
This compound can act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains. The proposed mechanism involves this compound-mediated membrane permeabilization, which facilitates the entry of other antibiotics into the bacterial cell to reach their intracellular targets[1][11].
Studies have demonstrated significant reductions in the MICs of conventional antibiotics when used in combination with sub-inhibitory concentrations of this compound[6][8].
| Pathogen | Antibiotic | Synergy Observed | Reference |
| K. pneumoniae | Amoxicillin-clavulanate | Yes | [6][8] |
| K. pneumoniae | Ciprofloxacin | Yes | [6][8] |
| A. baumannii | Tobramycin | Yes | [6][8] |
| A. baumannii | Imipenem | Yes | [6][8] |
| Table 4: Documented Synergistic Combinations with this compound. |
In Vivo Efficacy and Host Safety Profile
The therapeutic potential of this compound has been validated in multiple murine models of infection, where it effectively reduced bacterial loads and improved survival[3][5][12]. It has shown efficacy in models of sepsis, pneumonia, and trauma-associated infections[3][5][12]. A key feature of this compound is its selectivity for bacterial membranes over mammalian cells, resulting in a favorable safety profile at therapeutic concentrations[1].
| Cell Type | Assay | Result | Concentration | Reference |
| Human PBMCs | MTT Assay | No cytotoxic effect | ≤20 µM | [1][11] |
| Human Skin Fibroblasts | MTT Assay | Viable | At MIC/MBC range (1.5-12.5 µM) | [1][8] |
| Human Red Blood Cells | Hemolysis Assay | No hemolytic activity | At MIC levels | [7][10] |
| Vero Cells & Fibroblasts | MTT Assay | Significant viability loss | At MBEC range (25-200 µM) | [8][9] |
| Table 5: Cytotoxicity Profile of this compound against Mammalian Cells. |
It is critical to note that while this compound is safe at concentrations effective against planktonic bacteria, the much higher concentrations required to eradicate biofilms can lead to significant eukaryotic cell toxicity[8][9].
Key Experimental Protocols
The following sections outline the standard methodologies used to evaluate the activity of this compound.
This protocol is used to determine the minimum concentration of this compound required to inhibit or kill planktonic bacteria, typically following Clinical and Laboratory Standards Institute (CLSI) guidelines[10].
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Mass Balance Study of the Engineered Cationic Antimicrobial Peptide, this compound, Following a Single Intravenous Dose of 14C-WLBU2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Roles of Arginine and Tryptophan in the Engineered Antimicrobial Peptide WLBU2: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The engineered cationic antimicrobial peptide (eCAP) WLBU2 stands as a promising candidate in the fight against multidrug-resistant bacteria. Its potent, broad-spectrum activity and salt resistance are largely attributed to its specific amino acid composition, particularly its high content of arginine and the strategic placement of tryptophan residues. This technical guide delves into the critical functions of these two amino acids, summarizing key quantitative data, detailing experimental methodologies for their study, and visualizing the peptide's mechanism of action.
The Strategic Importance of Arginine and Tryptophan Residues
This compound is a 24-amino acid peptide with the sequence RRWVRRVRRWVRRVVRVVRRWVRR, comprising 13 arginine (R), 8 valine (V), and 3 tryptophan (W) residues[1][][3]. This composition is not arbitrary; it is the result of rational design to create an idealized amphipathic α-helix that maximizes antimicrobial efficacy while minimizing host cell toxicity[1][4].
Arginine (R): The Engine of Electrostatic Attraction
The 13 arginine residues endow this compound with a strong positive charge. This high cationic nature is the primary driver of its initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria[5][6]. This electrostatic attraction is the crucial first step in this compound's mechanism of action, concentrating the peptide on the bacterial surface[6].
The superiority of arginine over lysine (B10760008), another positively charged amino acid, in many antimicrobial peptides (AMPs) is attributed to the unique properties of its guanidinium (B1211019) group. The guanidinium group can form a greater number of electrostatic interactions and more stable ionic bonds compared to lysine's amino group[5][7]. This enhanced binding affinity is believed to contribute to the increased antimicrobial activity observed in arginine-rich peptides[7][8][9].
Tryptophan (W): The Anchor in the Membrane
The three tryptophan residues are strategically positioned within the hydrophobic face of the amphipathic helix[1][3]. Tryptophan has a strong preference for the interfacial region of lipid bilayers[10]. Once the peptide is drawn to the bacterial surface by the arginine residues, the bulky, hydrophobic indole (B1671886) side chains of tryptophan act as anchors, inserting into the lipid membrane and facilitating the disruption of its integrity[10]. The substitution of tryptophan into a precursor peptide (LBU2, which contains only arginine and valine) to create this compound was shown to significantly enhance its antimicrobial potency, particularly against Staphylococcus aureus and in the presence of physiological salt concentrations[1].
Quantitative Analysis: Structure-Activity Relationship
The specific contributions of arginine and tryptophan to this compound's function are evident in quantitative antimicrobial and hemolytic assays. The following tables summarize key data from studies on this compound and related peptides.
Table 1: Impact of Tryptophan Substitution on Antimicrobial Activity
This table compares the Minimum Inhibitory Concentration (MIC) of LBU2 (the precursor to this compound, lacking tryptophan) and this compound against common bacterial pathogens. A lower MIC value indicates greater potency.
| Peptide | Sequence | Organism | MIC (µM) |
| LBU2 | RRVRRVRRVRRVVRVVRRVRRVRR | P. aeruginosa | < 2 |
| S. aureus | > 100 | ||
| This compound | RRWVRRVRRWVRRVVRVVRRWVRR | P. aeruginosa | < 1 |
| S. aureus | < 1 |
Data sourced from Deslouches et al. (2005).
The data clearly demonstrates that the inclusion of three tryptophan residues in the this compound sequence dramatically increases its activity against S. aureus and enhances its already potent activity against P. aeruginosa.
Table 2: Comparative Antimicrobial Activity of Arginine vs. Lysine in Cationic Peptides
| Peptide Series | Organism | Arginine Variant MIC (µM) | Lysine Variant MIC (µM) | Fold Difference (Lys/Arg) |
| Tritrpticin Analog | E. coli | 2 | 8 | 4x |
| Buforin II Analog | E. coli | 4 | 32 | 8x |
| Parasin I Analog | E. coli | 32 | >128 | >4x |
Data adapted from Mason et al. (2009) and other comparative studies. These peptides are not this compound but illustrate the general principle of Arg vs. Lys efficacy.
These findings consistently show that peptides with arginine as the sole cationic residue are significantly more potent than their lysine-containing counterparts.
Table 3: Antimicrobial and Hemolytic Activity of this compound
A critical aspect of drug development is the therapeutic index, which compares a drug's efficacy against its toxicity. For AMPs, this is often assessed by comparing the MIC against the concentration required to cause 50% hemolysis of red blood cells (HC50).
| Activity Metric | Organism/Cell Type | Concentration (µM) |
| MIC | P. aeruginosa | 1 - 8 |
| MIC | S. aureus (including MRSA) | 1 - 8 |
| MIC | K. pneumoniae | 3 - 8 |
| MIC | A. baumannii | 1.5 - 7.5 |
| HC50 | Human Red Blood Cells | > 100 |
MIC values are a range compiled from multiple studies[6][11][12][13][14]. HC50 value is from Deslouches et al. (2020)[13].
The high HC50 value relative to the low MIC values indicates that this compound has a favorable therapeutic window, being highly active against bacteria at concentrations that are not significantly toxic to mammalian cells.
Visualizing the Mechanism and Workflow
Graphviz diagrams are used to illustrate the proposed mechanisms of action for this compound and the typical experimental workflow for its characterization.
Mechanism of Action: Membrane Disruption
The precise mechanism by which this compound disrupts bacterial membranes is thought to follow either the toroidal pore or carpet model .
Caption: Proposed mechanism of this compound action on bacterial membranes.
Experimental Workflow for this compound Characterization
The study of this compound and its analogs typically follows a structured workflow from synthesis to detailed biophysical and microbiological analysis.
Caption: Standard workflow for synthesis and characterization of this compound.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments used to characterize this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.
-
Bacterial Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution. Perform serial twofold dilutions of the peptide stock in a 96-well polypropylene (B1209903) microtiter plate using MHB. The typical concentration range tested is 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well of the 96-well plate containing the peptide dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet) of the peptide in different environments.
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) as membrane mimetics. For bacterial membrane models, a common composition is a 1:1 molar ratio of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)). Lipids are dried to a thin film, hydrated in buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4), and extruded through a polycarbonate membrane with a 100 nm pore size.
-
Sample Preparation: Prepare peptide solutions in buffer alone and in the presence of the lipid vesicles. A typical peptide concentration is 10-20 µM, with a lipid concentration of 1-2 mM.
-
Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a quartz cuvette with a 1 mm path length. Typically, 10-30 scans are averaged for each sample.
-
Data Analysis: Subtract the spectrum of the buffer (and vesicles, if present) from the peptide spectrum to correct for background absorbance. The resulting spectrum is converted to mean residue ellipticity. A characteristic α-helical spectrum will show minima at approximately 208 nm and 222 nm.
Tryptophan Fluorescence Quenching for Membrane Binding Analysis
This assay leverages the intrinsic fluorescence of tryptophan to study the peptide's interaction with and insertion into lipid membranes.
-
Sample Preparation: Prepare a solution of this compound (typically 1-5 µM) in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.4) in a fluorescence cuvette.
-
Titration: Record the initial fluorescence emission spectrum of the peptide (excitation at ~295 nm, emission scan from 310 to 500 nm). Sequentially add small aliquots of a concentrated lipid vesicle suspension to the cuvette, allowing the system to equilibrate after each addition.
-
Data Acquisition: After each addition of vesicles, record the fluorescence emission spectrum.
-
Data Analysis: As this compound binds to and inserts into the lipid vesicles, the tryptophan residues move from a polar aqueous environment to a nonpolar lipid environment. This typically results in:
-
An increase in fluorescence intensity.
-
A blue shift (a shift to a shorter wavelength) in the emission maximum. The magnitude of these changes can be plotted against the lipid concentration to determine binding affinity (partition coefficient).
-
Conclusion
The potent antimicrobial activity of this compound is a direct consequence of its rational design, which optimizes the synergistic functions of arginine and tryptophan. The numerous arginine residues provide a strong cationic charge, driving the initial electrostatic attraction to the bacterial membrane. Subsequently, the strategically placed tryptophan residues anchor the peptide into the lipid bilayer, leading to membrane disruption and cell death. The quantitative data from antimicrobial and hemolytic assays underscore the peptide's high efficacy and favorable safety profile. Understanding these fundamental structure-activity relationships, facilitated by the experimental protocols detailed herein, is essential for the ongoing development of this compound and the design of next-generation antimicrobial therapeutics.
References
- 1. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Balance Study of the Engineered Cationic Antimicrobial Peptide, this compound, Following a Single Intravenous Dose of 14C-WLBU2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An engineered arginine-rich α-helical antimicrobial peptide exhibits broad-spectrum bactericidal activity against pathogenic bacteria and reduces bacterial infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
- 9. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative functional properties of engineered cationic antimicrobial peptides consisting exclusively of tryptophan and either lysine or arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Methodological & Application
WLBU2: A Detailed Protocol for Laboratory Synthesis and Purification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis and purification of the engineered cationic antimicrobial peptide, WLBU2. This compound is a 24-amino acid peptide (RRWVRRVRRWVRRVVRVVRRWVRR) derived from LL-37, demonstrating broad-spectrum antimicrobial activity.[1] The protocol details the step-by-step solid-phase synthesis using Fluorenylmethyloxycarbonyl (Fmoc) chemistry and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity suitable for research and preclinical studies.
Introduction
This compound is an engineered cationic antimicrobial peptide designed to exhibit potent and broad-spectrum antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[1] Its design features an idealized amphipathic α-helical structure, which is crucial for its mechanism of action involving the disruption of bacterial membranes. The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, a robust and widely used method for creating custom peptides. Subsequent purification via RP-HPLC is essential to isolate the target peptide from synthesis-related impurities, yielding a final product of high purity. This protocol provides a detailed methodology for the laboratory-scale synthesis and purification of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on standard laboratory practices.
Table 1: this compound Synthesis and Purification Parameters
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Overall Synthesis Yield | 20-40% | Gravimetric analysis |
| Final Peptide Purity | >95% | Analytical RP-HPLC |
| Purification Yield | 30-50% | Comparison of peptide quantity before and after purification |
| Molecular Weight (Monoisotopic) | 3400.12 Da | Mass Spectrometry (e.g., ESI-MS) |
Table 2: Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Rink Amide AM Resin | Various | Synthesis Grade |
| Fmoc-protected Amino Acids | Various | Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade |
| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade |
| Piperidine (B6355638) | Various | Synthesis Grade |
| DMF (N,N-Dimethylformamide) | Various | HPLC Grade |
| DCM (Dichloromethane) | Various | HPLC Grade |
| TFA (Trifluoroacetic acid) | Various | Reagent Grade |
| TIS (Triisopropylsilane) | Various | Reagent Grade |
| Acetonitrile (B52724) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a Rink Amide resin to generate a C-terminally amidated peptide.
1. Resin Preparation:
-
Swell 0.1 mmol of Rink Amide AM resin in DMF for at least 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve 0.4 mmol of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH), 0.39 mmol of HBTU, and 0.4 mmol of HOBt in DMF.
-
Add 0.8 mmol of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times).
4. Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence: Arg(Pbf), Trp(Boc), Val, Arg(Pbf), Arg(Pbf), Val, Arg(Pbf), Arg(Pbf), Trp(Boc), Val, Arg(Pbf), Arg(Pbf), Val, Val, Arg(Pbf), Val, Val, Arg(Pbf), Arg(Pbf), Trp(Boc), Val, Arg(Pbf), Arg(Pbf).
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
II. Purification by Reverse-Phase HPLC
1. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of a solution containing 50% acetonitrile and 50% water.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Vydac C18).[2]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Purification Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered crude peptide solution onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan residues).
-
Collect fractions corresponding to the major peak, which represents the pure this compound peptide.
4. Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient.
-
Pool the fractions with a purity of >95%.
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Visualization of Workflows
Caption: Workflow for the synthesis and purification of this compound peptide.
Caption: The cyclical process of solid-phase peptide synthesis (SPPS).
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of WLBU2: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
WLBU2 is an engineered cationic antimicrobial peptide with potent, broad-spectrum activity against a wide range of microorganisms, including multidrug-resistant bacteria and biofilm-forming pathogens[1]. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for cationic antimicrobial peptides[2][3][4][5][6].
Data Presentation: Typical MIC Values of this compound
The following table summarizes previously reported MIC values of this compound against various bacterial strains. These values can serve as a reference for expected outcomes.
| Bacterial Species | Strain Type | MIC Range (µM) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Standard & MDR | 4 - 8 | 13.6 - 27.2 |
| Acinetobacter baumannii | MDR | 1.5625 - 12.5 | 5.3 - 42.5 |
| Klebsiella pneumoniae | MDR | 1.5625 - 12.5 | 5.3 - 42.5 |
| Staphylococcus aureus | MRSA | ≤10 | ≤34 |
| Enterococcus species | Vancomycin-resistant | ≤10 | ≤34 |
Note: The conversion from µM to µg/mL for this compound (molecular weight ~3400 g/mol ) is approximately 1 µM ≈ 3.4 µg/mL.[7]
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the CLSI M07 guidelines and incorporates modifications to minimize the non-specific binding of the cationic peptide this compound[3][4].
Materials and Reagents
-
This compound peptide (lyophilized)
-
Test bacterial strains (e.g., P. aeruginosa, S. aureus)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[3][8]
-
Sterile polypropylene tubes[3]
-
Peptide diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[3][8]
-
Sterile deionized water or Phosphate Buffered Saline (PBS)
-
Bacterial culture tubes (e.g., 15 mL conical tubes)
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional, for OD600 measurement)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Experimental Workflow Diagram
Caption: Workflow for this compound MIC determination via broth microdilution.
Step-by-Step Procedure
Day 1: Preparation of Bacterial Inoculum and Peptide Dilutions
-
Bacterial Culture Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, which is visually comparable to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)[8].
-
-
This compound Stock Solution Preparation:
-
Dissolve lyophilized this compound in sterile deionized water or 0.01% acetic acid to create a high-concentration stock solution (e.g., 1 mg/mL or 1000 µM). It is crucial to use low-binding polypropylene tubes for all peptide solutions[3][8].
-
Further dilute the stock solution in the peptide diluent (0.01% acetic acid, 0.2% BSA) to create a working stock at 10 times the highest desired final concentration in the assay[3]. For example, if the highest final concentration is 100 µM, prepare a 1000 µM working stock.
-
-
Serial Dilutions of this compound:
-
In a series of sterile polypropylene tubes, perform two-fold serial dilutions of the 10x working stock of this compound using the peptide diluent. For instance, to test a final concentration range of 0.39 to 100 µM, you would prepare 10x solutions ranging from 3.9 to 1000 µM[2].
-
Day 1: Assay Setup
-
Final Bacterial Inoculum Preparation:
-
Dilute the 0.5 McFarland bacterial suspension in fresh, cation-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 to 1:200 dilution of the adjusted culture.
-
-
Plate Loading:
-
In a 96-well polypropylene plate, add 90 µL of the final bacterial inoculum to each well that will contain the peptide and to the growth control wells.
-
Add 100 µL of sterile MHB to the sterility control wells.
-
Add 10 µL of each of the 10x this compound serial dilutions to the corresponding wells containing the bacterial suspension. This will result in a final volume of 100 µL and the desired final concentrations of this compound.
-
Add 10 µL of the peptide diluent to the growth control wells.
-
Day 2: Incubation and MIC Determination
-
Incubation:
-
Cover the 96-well plate and incubate at 37°C for 18-24 hours[3].
-
-
MIC Reading:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed by eye as the first clear well.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that reduces growth by a certain percentage (e.g., >90%) compared to the growth control[7][8].
-
The sterility control well should show no growth, and the growth control well should show turbidity.
-
Quality Control
To ensure the reliability of the results, it is recommended to include quality control (QC) strains with known MIC values for standard antibiotics in each assay run. For antimicrobial peptides, consistency in the methodology is key, and running a reference peptide with a known MIC range can also serve as a quality control measure. Recommended QC strains include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853[8].
Conclusion
This protocol provides a standardized and detailed method for determining the MIC of the antimicrobial peptide this compound. Adherence to these guidelines, particularly the use of appropriate materials to prevent peptide loss and the use of standardized inocula, is crucial for obtaining accurate and reproducible results. This information is fundamental for the preclinical assessment of this compound and for guiding further development of this promising therapeutic agent.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
WLBU2 Minimum Bactericidal Concentration (MBC) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of the engineered cationic antimicrobial peptide, WLBU2. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum.[1][2] For this compound, the MBC is a critical parameter to assess its potent bactericidal activity.[3][4]
Introduction to this compound
This compound is a synthetically engineered cationic antimicrobial peptide with broad-spectrum activity against a range of pathogens, including multidrug-resistant bacteria.[3][5] It is a 24-amino acid peptide composed of arginine, valine, and tryptophan residues.[4] Its mechanism of action is primarily mediated by electrostatic interactions with the negatively charged bacterial membrane, leading to membrane disruption and rapid cell death.[3] Notably, for this compound, the Minimum Inhibitory Concentration (MIC) and MBC values are often identical, highlighting its potent bactericidal nature rather than just bacteriostatic activity.[4][6]
Principle of the MBC Assay
The MBC assay is performed subsequently to a Minimum Inhibitory Concentration (MIC) test.[7][8] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7] To determine the MBC, aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto an antimicrobial-free solid medium.[7][9] After incubation, the number of surviving colonies is counted to determine the concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][2]
Data Presentation: Reported MBC Values for this compound
The following table summarizes previously reported MBC values for this compound against various bacterial strains. It is important to note that in many studies, the MBC was found to be equal to the MIC.
| Bacterial Species | Strain Type | MBC (µM) | Reference |
| Klebsiella pneumoniae | Clinical Isolates | 3.125 - 12.5 | [4] |
| Acinetobacter baumannii | Clinical Isolates | 1.563 - 12.5 | [4] |
| Pseudomonas aeruginosa | PAO1 | < 9 | [10] |
| Pseudomonas aeruginosa | - | ≤ 0.5 | [10] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | < 0.5 | [10] |
| Extensively drug-resistant (XDR) A. baumannii | - | 1.5 - 3.2 | [3] |
| Extensively drug-resistant (XDR) K. pneumoniae | - | 2.9 - 4.7 | [3] |
Experimental Protocol: this compound MBC Assay
This protocol is based on the broth microdilution method followed by subculturing on agar (B569324) plates.[6][11][12]
Materials
-
This compound peptide (lyophilized)
-
Sterile 96-well polypropylene (B1209903) microtiter plates[11]
-
Bacterial strains of interest (e.g., P. aeruginosa, K. pneumoniae, S. aureus)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[11]
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)[6]
-
Shaker
-
Micropipettes and sterile tips
Experimental Workflow Diagram
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. emerypharma.com [emerypharma.com]
- 3. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Assessing WLBU2 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to WLBU2 and In Vitro Cytotoxicity Assessment
This compound is an engineered cationic antimicrobial peptide (eCAP) with broad-spectrum activity against various pathogens, including multidrug-resistant bacteria.[1][2] It is a 24-residue peptide composed of arginine, valine, and tryptophan.[1][2] The primary antimicrobial mechanism of this compound involves electrostatic interactions with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[1][3] A crucial aspect of developing antimicrobial peptides for therapeutic use is to ensure their selectivity for microbial cells over host cells. Therefore, assessing the in vitro cytotoxicity of this compound against mammalian cell lines is a critical step in its preclinical evaluation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[4][5] This conversion is mediated by mitochondrial dehydrogenases.[5] The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm).[4]
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the in vitro cytotoxicity of this compound.
Experimental Protocols
Materials and Reagents
-
This compound peptide (lyophilized)
-
Mammalian cell lines (e.g., Vero cells - African green monkey kidney epithelial cells, or human skin fibroblasts)[2]
-
Complete cell culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol for MTT Assay
-
Cell Seeding:
-
Culture the desired mammalian cell line to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (containing 1 x 10⁴ cells) into each well of a 96-well microplate.[6]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
-
Preparation and Addition of this compound:
-
Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile PBS or cell culture medium.
-
Perform serial dilutions of the this compound stock solution to obtain the desired final concentrations for the assay. A suggested range for this compound is from 1.56 µM to 200 µM.[2]
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the fresh medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Cell Control (Untreated): Add 100 µL of fresh medium without this compound. This represents 100% cell viability.
-
Medium Control (Blank): Add 100 µL of medium without cells. This is for background absorbance subtraction.
-
-
-
Incubation:
-
Incubate the plate for 24 hours (or a desired exposure time) in a humidified incubator at 37°C with 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting up and down or by using an orbital shaker for about 15 minutes to ensure complete solubilization.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium control (blank) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Data Presentation
The following tables summarize the reported cytotoxicity of this compound against different mammalian cell lines as determined by the MTT assay.
| Cell Line | This compound Concentration (µM) | Incubation Time | Cell Viability (%) | Reference |
| Vero Cells | 1.563 - 12.5 | 24 hours | Viable | [2] |
| Vero Cells | 25 - 200 | 24 hours | Significant loss of viability | [2] |
| Human Skin Fibroblasts | 1.563 - 12.5 | 24 hours | Viable | [2] |
| Human Skin Fibroblasts | 25 - 200 | 24 hours | Significant loss of viability | [2] |
| Peripheral Blood Mononuclear Cells | ≤ 20 | Not specified | No cytotoxic effect | [1] |
| Cell Line | This compound Concentration (µg/mL) | Cell Viability (%) | Reference |
| Vero Cells | 5.313 | ~100% | [7] |
| Vero Cells | 10.625 | ~100% | [7] |
| Vero Cells | 21.250 | ~100% | [7] |
| Vero Cells | 42.500 | ~90% | [7] |
| Vero Cells | 85 | ~50% | [7] |
| Vero Cells | 170 | ~20% | [7] |
| Vero Cells | 340 | <10% | [7] |
| Vero Cells | 680 | <10% | [7] |
| Human Skin Fibroblasts | 5.313 | ~100% | [7] |
| Human Skin Fibroblasts | 10.625 | ~100% | [7] |
| Human Skin Fibroblasts | 21.250 | ~100% | [7] |
| Human Skin Fibroblasts | 42.500 | ~95% | [7] |
| Human Skin Fibroblasts | 85 | ~70% | [7] |
| Human Skin Fibroblasts | 170 | ~30% | [7] |
| Human Skin Fibroblasts | 340 | <10% | [7] |
| Human Skin Fibroblasts | 680 | <10% | [7] |
Visualizations
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: WLBU2 in a Murine Model of Pseudomonas aeruginosa Pneumonia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen and a significant cause of pneumonia, particularly in immunocompromised individuals and patients with cystic fibrosis.[1][2] The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents.[1][3] WLBU2, an engineered cationic antimicrobial peptide, has demonstrated potent bactericidal activity and antibiofilm efficacy against P. aeruginosa in preclinical studies.[3][4] This document provides detailed application notes and experimental protocols for utilizing a murine model of P. aeruginosa pneumonia to evaluate the in vivo efficacy of this compound.
Data Presentation
In Vitro Activity of this compound against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Reference |
| Multidrug-Resistant (MDR) | 8 | 16 | 128 | [4] |
| Carbapenem-Resistant (CRPA) | 4 | 4 | 64 | [4] |
| ATCC 27853 | 8 | 16 | 128 | [4] |
| PAO1 | <9 µM (MBC in human serum) | - | - | [5][6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBEC: Minimum Biofilm Eradication Concentration.
In Vivo Efficacy of this compound in Murine Models of P. aeruginosa Infection
| Murine Model | This compound Dose | Administration Route | Key Findings | Reference |
| Pneumonia | 0.05 mg/kg (1 µg) | Intratracheal | 2-log reduction in bacterial burden; reduced inflammation. | [1][7] |
| Pneumonia | 1 mg/kg | Intranasal | Decreased pulmonary load of P. aeruginosa. | [8] |
| Catheter-Associated Infection (CRPA) | 1xMIC | Subcutaneous | 67% reduction in biofilm formation. | [4] |
| Septicemia (PAO1) | 3 mg/kg | Intravenous | Prevented bacteremia and fatality. | [5][9] |
| Intraperitoneal Infection (PAO1) | - | Intraperitoneal | Potent efficacy demonstrated. | [5][6] |
Experimental Protocols
Preparation of Pseudomonas aeruginosa Inoculum
This protocol is adapted from methodologies described for establishing acute lung infections in mice.[10]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1, ATCC 27853, or a clinical isolate)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Streak the P. aeruginosa strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth and culture overnight at 37°C with shaking (200 rpm).
-
Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ of approximately 1.0).
-
Harvest the bacteria by centrifugation (e.g., 10,000 x g for 1 minute).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in PBS to the desired concentration for infection (e.g., 1 x 10⁹ CFU/mL). The final inoculum concentration should be determined through pilot studies to establish a non-lethal, persistent infection for the chosen mouse strain.[10][11]
Murine Model of P. aeruginosa Pneumonia
This protocol outlines the intratracheal instillation method for inducing pneumonia.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Prepared P. aeruginosa inoculum.
-
Pipette and sterile tips or a syringe with a catheter.
Procedure:
-
Anesthetize the mouse via intraperitoneal injection or inhalation. Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Position the mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Carefully inject a specific volume (e.g., 20-50 µL) of the bacterial suspension directly into the trachea using a fine-gauge needle and syringe or a specialized catheter.[12]
-
Alternatively, for a non-surgical approach, administer the bacterial suspension (e.g., 10 µL) dropwise into the nostrils of the anesthetized mouse, allowing for inhalation.[10][13]
-
Suture the incision if a surgical approach was used.
-
Allow the mouse to recover on a warming pad. Monitor for signs of distress.
Administration of this compound
This compound can be administered via direct airway delivery for localized treatment of pneumonia.
Materials:
-
Lyophilized this compound peptide.
-
Sterile PBS or saline for reconstitution.
-
Anesthetic.
-
Pipette or syringe.
Procedure:
-
Reconstitute this compound in sterile PBS to the desired stock concentration.
-
At a predetermined time post-infection (e.g., 1 hour), re-anesthetize the infected mouse.[7]
-
Administer the this compound solution (e.g., at a dose of 0.05 mg/kg) via the same route used for infection (intratracheal or intranasal).[1][7]
-
A control group of infected mice should receive a sham treatment with the vehicle (PBS).
-
Allow the mice to recover and monitor them over the course of the experiment (e.g., 6 and 24 hours post-treatment).[1]
Assessment of this compound Efficacy
a) Bacterial Load in the Lungs:
-
At selected time points, euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube containing a known volume of sterile saline.
-
Homogenize the lung tissue.
-
Perform serial dilutions of the lung homogenate and plate on LB agar to determine the number of colony-forming units (CFU) per gram of lung tissue.[11]
b) Inflammatory Response:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with PBS containing a protease inhibitor.[10] The total and differential cell counts in the BAL fluid can be determined to assess leukocyte infiltration.
-
Cytokine and Chemokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) and chemokines (e.g., CXCL1, MIP-1α) in the lung homogenate or BAL fluid using ELISA or qPCR.[7]
-
Histology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of inflammation and tissue damage.[7]
Visualizations
References
- 1. Enhanced efficacy of the engineered antimicrobial peptide this compound via direct airway delivery in a murine model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced efficacy of the engineered antimicrobial peptide this compound via direct airway delivery in a murine model of P. aeruginosa pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 11. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]
Application Notes and Protocols for Establishing a Murine Model of Sepsis for WLBU2 Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The development of novel therapeutics is paramount, and robust preclinical models are essential for their evaluation. This document provides detailed application notes and protocols for establishing a murine model of sepsis to assess the efficacy of the novel antimicrobial peptide, WLBU2.
This compound is an engineered cationic antimicrobial peptide with broad-spectrum activity against multidrug-resistant bacteria.[1] It has demonstrated potent efficacy in various preclinical models of infection, including sepsis.[2][3][4][5] These protocols will detail two common methods for inducing sepsis in mice: Cecal Ligation and Puncture (CLP), which mimics polymicrobial abdominal sepsis, and Lipopolysaccharide (LPS) injection, which models the systemic inflammatory response to Gram-negative bacteria.[6][7][8]
Murine Sepsis Models: An Overview
The choice of sepsis model is critical and depends on the specific research question. The CLP model is considered the "gold standard" as it closely mimics the pathophysiology of human abdominal sepsis, involving a polymicrobial infection and a continuous release of pathogens and toxins.[9][10][11] The LPS model, while less clinically analogous, offers high reproducibility and is useful for studying the acute inflammatory response to endotoxin (B1171834).[6][7][8][12]
Table 1: Comparison of Murine Sepsis Models
| Feature | Cecal Ligation and Puncture (CLP) | Lipopolysaccharide (LPS) Injection |
| Inducing Agent | Polymicrobial infection from cecal contents.[9][13] | Purified Gram-negative bacterial endotoxin (LPS).[6][8] |
| Clinical Relevance | High; mimics abdominal sepsis and peritonitis.[9][10] | Moderate; models systemic inflammation (SIRS).[6] |
| Reproducibility | Operator-dependent, can have variability.[13] | High.[6] |
| Pathophysiology | Progressive, involves bacterial dissemination and tissue ischemia.[13] | Acute, rapid onset of inflammation.[8] |
| Immune Response | Slower, more prolonged cytokine release.[6] | Rapid, high peak of pro-inflammatory cytokines.[8] |
| Mortality | Dependent on ligation length and needle gauge.[9][14] | Dose-dependent.[8] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model
This protocol describes the induction of sepsis via CLP, a surgical procedure that creates a nidus of infection in the cecum.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Surgical clips or sutures for skin closure
-
Sterile saline
-
Analgesic (e.g., buprenorphine)
-
Heating pad
-
70% ethanol (B145695) and povidone-iodine for disinfection
Procedure:
-
Anesthetize the mouse using an approved protocol. Ensure a surgical plane of anesthesia is reached.
-
Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the cecum. Avoid damaging the blood supply.
-
Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in higher mortality).[9][15]
-
Puncture the ligated cecum once or twice with a 21- to 25-gauge needle. A larger gauge needle will result in more severe sepsis.[9][14]
-
Gently squeeze the cecum to express a small amount of fecal material into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneal wall and skin with sutures or surgical clips.
-
Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[9]
-
Administer a post-operative analgesic as per institutional guidelines.
-
Place the mouse on a heating pad for recovery and monitor closely.
Sham Control: Sham-operated mice undergo the same surgical procedure, including cecum exteriorization, but without ligation and puncture.[13]
Lipopolysaccharide (LPS) Induced Sepsis Model
This protocol describes the induction of a systemic inflammatory response via intraperitoneal (i.p.) injection of LPS.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
1 ml syringes with 27-gauge needles
Procedure:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS will determine the severity of the inflammatory response and mortality. A common dose is 5-15 mg/kg.[12]
-
Weigh each mouse to determine the correct injection volume.
-
Administer the LPS solution via intraperitoneal injection.
-
Return the mouse to its cage and monitor for signs of sepsis (e.g., lethargy, piloerection, huddled posture).
Vehicle Control: Control mice receive an i.p. injection of an equivalent volume of sterile, pyrogen-free saline.
Evaluation of this compound Efficacy
This compound can be administered therapeutically (after sepsis induction) or prophylactically (before sepsis induction). The route of administration (e.g., intravenous, intraperitoneal) and dosing regimen should be optimized based on preliminary studies.
Example Therapeutic Regimen:
-
Induce sepsis using either the CLP or LPS model.
-
At a predetermined time point post-induction (e.g., 1-6 hours), administer this compound at a specified dose (e.g., 1-10 mg/kg) via the desired route.
-
A control group should receive a vehicle control (e.g., sterile saline).
Key Experimental Assays
Survival Studies
Protocol:
-
Following sepsis induction and treatment, monitor the mice at regular intervals (e.g., every 6-12 hours) for up to 7 days.
-
Record the time of death for each animal.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
Bacterial Load Determination
Protocol:
-
At a specified time point post-infection, euthanize the mice.
-
Aseptically collect blood via cardiac puncture and harvest organs (e.g., spleen, liver, lungs).
-
Homogenize the organs in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the blood and organ homogenates in sterile PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU per ml of blood or per gram of tissue.[16]
Table 2: Hypothetical Bacterial Load Data
| Treatment Group | Blood (CFU/ml) | Spleen (CFU/g) | Liver (CFU/g) |
| Sham Control | <10 | <100 | <100 |
| Sepsis + Vehicle | 5 x 10^5 | 2 x 10^7 | 8 x 10^6 |
| Sepsis + this compound (5 mg/kg) | 1 x 10^3 | 5 x 10^4 | 2 x 10^4 |
Cytokine Analysis
Protocol:
-
Collect blood at various time points post-sepsis induction.
-
Separate plasma or serum and store at -80°C until analysis.
-
Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).[14][17][18]
Table 3: Hypothetical Plasma Cytokine Levels (pg/ml) at 6 hours post-CLP
| Treatment Group | TNF-α | IL-6 | IL-10 |
| Sham Control | <20 | <30 | <50 |
| Sepsis + Vehicle | 1500 | 5000 | 800 |
| Sepsis + this compound (5 mg/kg) | 400 | 1200 | 1500 |
Visualizing Experimental Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in murine sepsis models.
This compound Mechanism of Action
The primary antimicrobial mechanism of this compound involves direct interaction with and disruption of the bacterial cell membrane. This is thought to be mediated by electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[1]
Caption: Proposed mechanism of this compound antimicrobial activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for establishing murine models of sepsis to evaluate the therapeutic potential of this compound. Careful selection of the sepsis model, adherence to detailed protocols, and rigorous endpoint analysis are crucial for obtaining reproducible and translatable results. The data generated from these studies will be instrumental in advancing the development of this compound as a novel treatment for bacterial sepsis.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Rodent Experimental Models of Sepsis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. LPS-Induced Sepsis Model Establishment [bio-protocol.org]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine profiles as markers of disease severity in sepsis: a multiplex analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WLBU2 in a Surgical Implant Biofilm Infection Model
These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic antimicrobial peptide WLBU2 in a murine surgical implant-associated biofilm infection model. This information is intended for researchers, scientists, and drug development professionals investigating novel anti-biofilm therapeutics.
Introduction
Surgical implant-associated infections are a significant clinical challenge, often complicated by the formation of bacterial biofilms that are highly resistant to conventional antibiotics.[1][2][3] The engineered cationic antimicrobial peptide, this compound, has demonstrated potent broad-spectrum antimicrobial and anti-biofilm activity against a range of pathogens, including multi-drug resistant strains.[4][5][6] this compound is a promising candidate for the prevention and treatment of implant-related infections.[6][7] Its mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell death.[4][8] This document outlines the essential in vitro and in vivo experimental protocols to evaluate the efficacy of this compound in a preclinical surgical implant biofilm infection model.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against common pathogens associated with biofilm infections.
Table 1: Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa (MDR) | 8 | 16 | [4][9] |
| P. aeruginosa (ATCC 27853) | 8 | 16 | [4][9] |
| P. aeruginosa (Carbapenem-resistant) | 4 | 4 | [4][9] |
| Acinetobacter baumannii (MDR) | 1.56 - 12.5 µM | 1.56 - 12.5 µM | [10] |
| Klebsiella pneumoniae (MDR) | 1.56 - 12.5 µM | 1.56 - 12.5 µM | [10] |
| Staphylococcus aureus (MSSA/MRSA) | Not explicitly stated in search results | Not explicitly stated in search results |
Table 2: Minimum Biofilm Inhibitory (MBIC) and Eradication (MBEC) Concentrations of this compound
| Bacterial Strain | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| P. aeruginosa (All tested strains) | 64 | 128 (MDR & ATCC), 64 (CRPA) | [4][9] |
| Acinetobacter baumannii (MDR) | Not explicitly stated in search results | Not explicitly stated in search results | |
| Klebsiella pneumoniae (MDR) | Not explicitly stated in search results | Not explicitly stated in search results | |
| Staphylococcus aureus (MSSA/MRSA) | Not explicitly stated in search results | Not explicitly stated in search results |
In Vivo Efficacy of this compound
The following table summarizes the in vivo efficacy of this compound in a murine catheter-associated infection model, which serves as a relevant surrogate for implant-associated infections.
Table 3: In Vivo Biofilm Inhibition by this compound in a Murine Catheter-Associated Infection Model
| Treatment Group (vs. Control) | Biofilm Reduction (%) | Significance (P-value) | Reference |
| This compound at 1/4 x MIC | 33% | < 0.05 | [4][9] |
| This compound at 1/2 x MIC | 52% | < 0.05 | [4][9] |
| This compound at 1 x MIC | 67% | < 0.05 | [4][9] |
Experimental Protocols
In Vitro Biofilm Assays
1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay:
This assay determines the minimum concentration of this compound required to prevent biofilm formation.
-
Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium (e.g., Tryptic Soy Broth), this compound peptide stock solution, crystal violet stain, ethanol, plate reader.
-
Protocol:
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL). Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound stain with 95% ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.[4]
-
2. Minimum Biofilm Eradication Concentration (MBEC) Assay:
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
-
Materials: Same as for the MBIC assay.
-
Protocol:
-
Inoculate the wells of a 96-well plate with a standardized bacterial suspension and incubate to allow for mature biofilm formation (e.g., 24-48 hours).
-
After incubation, remove the planktonic bacteria by washing with PBS.
-
Add fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for a further 24 hours.
-
Quantify the remaining viable bacteria in the biofilm. This can be done by scraping the biofilm, resuspending the cells, and performing colony-forming unit (CFU) counts on agar (B569324) plates.
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log reduction) in the number of viable bacteria in the biofilm compared to the untreated control.[4]
-
In Vivo Surgical Implant Biofilm Infection Model Protocol
This protocol describes a murine model to assess the in vivo efficacy of this compound in preventing or treating surgical implant-associated biofilm infections.[11][12]
-
Animal Model: Female BALB/c mice (6-8 weeks old). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Implant Material: Sterile surgical-grade materials such as Kirschner wires or small catheter segments.[4][13]
-
Bacterial Strain: A clinically relevant strain known for its biofilm-forming capacity (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).
-
Protocol:
-
Anesthesia and Surgical Site Preparation: Anesthetize the mouse using an approved anesthetic protocol. Shave and sterilize the surgical site on the dorsum.
-
Subcutaneous Pouch Creation: Create a subcutaneous air pouch by injecting sterile air.[12] This creates a space for implant placement.
-
Implant Placement: Make a small incision and surgically place the sterile implant material into the subcutaneous pouch.
-
Bacterial Inoculation: Inoculate the implant site with a specific concentration of the bacterial suspension (e.g., 1 x 10^7 CFU).
-
This compound Administration:
-
Prophylactic Model: Administer this compound (e.g., locally at the implant site or systemically) at the time of or shortly after bacterial inoculation.
-
Treatment Model: Allow the biofilm to establish on the implant for a set period (e.g., 24-72 hours) before starting this compound treatment. Treatment can be administered locally or systemically for a defined duration.[13]
-
-
Endpoint Analysis: After the designated treatment period, euthanize the mice.
-
Implant Retrieval: Aseptically retrieve the implant.
-
Biofilm Quantification:
-
CFU Counting: Place the implant in a sterile tube with PBS and sonicate to dislodge the biofilm. Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/implant).[11]
-
Imaging: Use techniques like scanning electron microscopy (SEM) to visualize the biofilm structure on the implant surface.[4]
-
-
Tissue Analysis: The surrounding tissue can also be homogenized to quantify the bacterial load.
-
-
Visualizations
Figure 1: Experimental workflow for evaluating this compound efficacy.
Figure 2: this compound's mechanism against biofilm formation.
Figure 3: this compound's effect on P. aeruginosa quorum sensing.
References
- 1. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides and their application to combat implant-associated infections – opportunities and challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination of Antibiotic Resistant Surgical Implant Biofilms Using an Engineered Cationic Amphipathic Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Unique Mouse Model for Quantitative Assessment of Biofilm Formation on Surgical Implants in Subcutaneous Abscess [jove.com]
- 12. Video: A Unique Mouse Model for Quantitative Assessment of Biofilm Formation on Surgical Implants in Subcutaneous Abscess [jove.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
WLBU2 Peptide Systemic Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for the systemic delivery of the WLBU2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an engineered cationic antimicrobial peptide (eCAP) composed of 24 amino acids, specifically 13 arginine, 8 valine, and 3 tryptophan residues.[1] Its design results in an idealized amphipathic α-helical structure, which is crucial for its antimicrobial activity.[2] The primary mechanism of action is believed to be the electrostatic interaction between the positively charged peptide and the negatively charged components of bacterial membranes.[1] This interaction leads to membrane disruption and increased permeability, ultimately causing bacterial cell death.[1][3] this compound is known for its rapid, bactericidal effects.[1][4]
Q2: What are the main advantages of this compound over other antimicrobial peptides?
A2: this compound has several advantages:
-
Broad-Spectrum Activity: It is effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains like P. aeruginosa, A. baumannii, and MRSA.[1][5]
-
Salt Resistance: Unlike many natural antimicrobial peptides, this compound retains its potent activity in the presence of physiological concentrations of salts (NaCl) and divalent cations (Ca²⁺, Mg²⁺), which is a significant advantage for systemic applications.[1][6]
-
Activity in Serum: this compound demonstrates high efficacy in human serum, a condition where many other peptides are inactivated.[6] It can completely kill P. aeruginosa in human serum within 20 minutes.[6]
-
Low Propensity for Resistance: While not impossible, developing resistance to this compound appears to be challenging for bacteria.[7]
Q3: Is this compound toxic to mammalian cells?
A3: this compound exhibits selective toxicity towards bacterial cells over mammalian cells at therapeutic concentrations.[1] Studies have shown it has no significant cytotoxic effects on peripheral blood mononuclear cells or human skin fibroblasts at concentrations of ≤20 µM.[1][4] This selectivity is attributed to its weaker interaction with eukaryotic membranes, which are rich in cholesterol.[1][4] However, at higher concentrations, such as those required to eradicate biofilms (25 to 200 µM), a significant loss of eukaryotic cell viability has been observed.[4]
Troubleshooting Guide
Issue 1: Low Peptide Stability or Rapid Degradation in Serum
Q: My this compound peptide appears to be losing activity rapidly when tested in vitro with serum or in vivo. What could be the cause and how can I troubleshoot this?
A: The primary cause of peptide inactivation in biological fluids is degradation by proteases. While this compound is an engineered peptide, it can still be susceptible to proteolysis.
Troubleshooting Steps:
-
Verify Peptide Handling: Ensure proper storage of the lyophilized peptide and reconstituted solutions (typically at -20°C or -80°C) to prevent chemical degradation.
-
Perform a Serum Stability Assay: Quantify the degradation rate of your peptide. This involves incubating this compound in serum, taking samples at different time points, precipitating proteins, and analyzing the amount of intact peptide using RP-HPLC. A detailed protocol is provided below.
-
Consider Protease Inhibitors: For in vitro experiments, adding a cocktail of protease inhibitors to the serum can help determine if degradation is the root cause of activity loss. This is a diagnostic step and not applicable for in vivo studies.
-
Utilize a Delivery Vehicle: Encapsulating this compound in a nanocarrier, such as liposomes or polymeric nanoparticles, is the most effective strategy to protect it from proteases and extend its circulatory half-life.[8][9] This shields the peptide from enzymatic attack.
-
Structural Modification: For advanced development, consider synthesizing analogs with D-amino acids. Substituting L-amino acids with their D-enantiomers can significantly increase resistance to protease degradation.[10]
Issue 2: High Hemolysis or Cytotoxicity Observed in Experiments
Q: I'm observing significant hemolysis or toxicity to my cell lines, even at concentrations where I expect this compound to be safe. What's going wrong?
A: This issue can stem from peptide concentration, aggregation, or experimental artifacts.
Troubleshooting Steps:
-
Confirm Peptide Concentration and Purity: Use spectrophotometry (measuring absorbance at 280 nm, given the tryptophan content) or a quantitative amino acid analysis to accurately determine the concentration of your stock solution. Ensure the peptide purity is high (>95%), as contaminants from synthesis can be toxic.
-
Evaluate Peptide Aggregation: High concentrations of peptides can lead to aggregation, which may increase non-specific toxicity. Use dynamic light scattering (DLS) to check for large aggregates in your stock solution. If needed, you can try different buffer conditions or brief sonication to manage aggregation.
-
Review Dosing Calculations: Double-check all calculations for your final assay concentrations. As noted, while this compound is safe at its Minimum Inhibitory Concentration (MIC) for planktonic bacteria, the concentrations needed to eradicate biofilms can be cytotoxic.[4]
-
Use Serum-Containing Media: Whenever possible, perform cytotoxicity assays in the presence of serum. Serum proteins can bind to the peptide, often reducing non-specific toxicity to mammalian cells compared to testing in simple buffers like PBS.
-
Encapsulate the Peptide: A delivery system can mitigate toxicity by controlling the release of the peptide and preventing high, localized concentrations from directly interacting with host cells.
Issue 3: Poor Efficacy of this compound-Loaded Nanoparticles
Q: I've encapsulated this compound in nanoparticles, but the formulation shows poor antimicrobial activity compared to the free peptide. Why is this happening?
A: This common issue can be traced to problems with encapsulation, peptide-carrier interaction, or release kinetics.
Troubleshooting Steps:
-
Quantify Encapsulation Efficiency (EE): You must determine what percentage of the initial peptide was successfully loaded into the nanoparticles. Low EE means there isn't enough peptide to be effective. Use an indirect or direct method to measure EE (see protocol below).
-
Assess Peptide-Carrier Interactions: Strong, irreversible binding between this compound and the carrier material can prevent its release and render it inactive. For example, interactions between the cationic this compound and anionic polymers can "trap" the peptide.[11] Try modifying the formulation, such as by adding excipients like sucrose, which can reduce peptide-polymer binding and improve activity.[11][12]
-
Characterize Release Profile: The nanoparticle might not be releasing the peptide at a sufficient rate at the site of action. Conduct an in vitro release study by placing the this compound-loaded nanoparticles in a relevant buffer (e.g., PBS or serum) and measuring the amount of peptide released over time. If the release is too slow, you may need to re-engineer the carrier (e.g., by using a faster-degrading polymer).
-
Check Particle Stability: The nanoparticles themselves may be unstable and aggregate upon introduction to biological media. Use DLS to measure particle size and zeta potential in both simple buffer and serum-containing media to ensure they remain dispersed.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value (µM) | Conditions | Reference |
|---|---|---|---|---|
| MIC | K. pneumoniae | 7.9 | - | [1] |
| MIC | A. baumannii | 7.5 | - | [1] |
| MIC/MBC | A. baumannii & K. pneumoniae | 1.56 - 12.5 | Planktonic Cells | [4] |
| MBEC | A. baumannii & K. pneumoniae | 25 - 200 | Biofilms | [4] |
| MBC | P. aeruginosa | < 9 | 98% Human Serum | [6] |
| MBC | P. aeruginosa | ≤ 0.5 | PBS Buffer |[6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Table 2: Pharmacokinetic & Toxicity Data for this compound
| Parameter | Value | Species | Notes | Reference |
|---|---|---|---|---|
| Maximum Tolerated Dose (IV) | 20 mg/kg | Mouse | Single intravenous dose | [5] |
| Terminal Radioactivity Half-life | 22 hours | Mouse | Following ¹⁴C-WLBU2 IV dose | [5] |
| Clearance | 27.4 mL/h/kg | Mouse | - | [5] |
| Volume of Distribution | 0.94 L/kg | Mouse | - | [5] |
| Cytotoxicity (PBMCs) | No effect at ≤20 µM | Human | MTT & Hemolytic Assay | [1] |
| Hemolysis (Human RBCs) | ~20% at 100 µM | Human | - |[13] |
Key Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol allows for the quantification of intact this compound over time in the presence of serum.[14]
1. Materials:
-
This compound peptide (lyophilized, >95% purity)
-
Human Serum (pooled, commercial source)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Water (HPLC grade)
-
Low-bind microcentrifuge tubes
-
Incubator (37°C)
2. Solution Preparation:
-
Peptide Stock (1 mg/mL): Dissolve this compound in DMSO.
-
Serum Aliquots: Thaw serum, centrifuge at 10,000 x g (4°C, 10 min) to remove cryoprecipitates. Use the supernatant.
-
Precipitating Solution: 1% TFA in ACN (v/v).
-
HPLC Mobile Phase A: 0.1% TFA in water.
-
HPLC Mobile Phase B: 0.1% TFA in ACN.
3. Assay Procedure:
-
Pre-warm serum aliquots to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is <1%.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) and immediately transfer it to a tube containing 2 volumes (100 µL) of cold Precipitating Solution. The t=0 sample should be processed immediately after spiking.
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g (4°C, 15 min) to pellet the proteins.
-
Carefully transfer the supernatant to an HPLC vial.
4. RP-HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor absorbance at 280 nm (due to Tryptophan residues).
-
Identify the intact this compound peak based on the retention time of a standard.
-
Integrate the peak area for each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample.
Protocol 2: Determining Nanoparticle Encapsulation Efficiency (Indirect Method)
This protocol determines the amount of this compound encapsulated within a nanoparticle formulation by measuring the amount of unencapsulated, free peptide.
1. Materials:
-
This compound-loaded nanoparticle suspension.
-
Appropriate buffer (e.g., PBS or HEPES).
-
Centrifugal filter units (with a Molecular Weight Cut-Off, MWCO, that retains the nanoparticles but allows free peptide to pass, e.g., 100 kDa).
-
Quantification method for this compound (e.g., RP-HPLC as described above or a micro-BCA protein assay).
2. Assay Procedure:
-
Take a known volume of the nanoparticle suspension (e.g., 500 µL).
-
Place the suspension into the upper chamber of the centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions (e.g., 5,000 x g for 15 min). This will separate the nanoparticles (retained in the upper chamber) from the aqueous phase containing free, unencapsulated peptide (filtrate).
-
Carefully collect the filtrate from the collection tube.
-
Quantify the concentration of this compound in the filtrate (C_free).
-
Separately, to determine the total amount of peptide, disrupt an equal volume of the original nanoparticle suspension using a suitable solvent (e.g., ACN or a detergent) and quantify the total peptide concentration (C_total).
3. Calculation: Encapsulation Efficiency (EE) % = [ (C_total - C_free) / C_total ] * 100
Visualizations
Caption: Key challenges and mitigation strategies for the systemic delivery of this compound.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mass Balance Study of the Engineered Cationic Antimicrobial Peptide, this compound, Following a Single Intravenous Dose of 14C-WLBU2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioactivity of this compound peptide antibiotic in combination with bioerodible polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing WLBU2 Efficacy by Adjusting Solution pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the efficacy of the antimicrobial peptide WLBU2 by adjusting the pH of the experimental solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How does solution pH affect the efficacy of this compound?
The antimicrobial activity of this compound against bacterial biofilms, such as those of Staphylococcus aureus, is significantly influenced by the pH of the solution. Generally, the efficacy of this compound is enhanced in neutral to slightly alkaline conditions and is diminished in acidic environments.[1][2][3] This is likely due to the cationic nature of this compound and its electrostatic interaction with the negatively charged bacterial cell membrane.
Q2: What is the optimal pH range for this compound activity?
Studies have shown that the activity of this compound against S. aureus biofilms is greater at a pH of 7.0 compared to a more acidic pH of 5.5.[1][2][3] Further research indicates that its activity increases in alkaline conditions.[1][2] Therefore, a neutral to slightly alkaline pH range is recommended for optimal performance.
Q3: Why does acidic pH reduce this compound efficacy?
While the exact mechanism is still under investigation, it is hypothesized that a lower pH may alter the charge of the peptide or the bacterial membrane, thereby reducing the electrostatic attraction essential for this compound's membrane-disrupting activity.
Q4: Can adjusting the pH help overcome this compound resistance?
While pH optimization can enhance the general efficacy of this compound, there is currently no direct evidence to suggest that it can overcome specific bacterial resistance mechanisms. However, ensuring an optimal pH environment will maximize the peptide's potential to inhibit or eradicate susceptible bacterial strains.
Data on this compound Efficacy at Different pH Levels
The following table summarizes the observed effects of solution pH on the efficacy of this compound against Staphylococcus aureus biofilms.
| pH of Solution | Efficacy of this compound against S. aureus Biofilms | Reference |
| 5.5 (Acidic) | Decreased activity | [1][2][3] |
| 7.0 (Neutral) | Increased activity compared to pH 5.5 | [1][2][3] |
| Alkaline (>7.0) | Increased activity | [1][2] |
Troubleshooting Guide
Issue: Reduced or inconsistent this compound activity.
This is a common challenge that can often be addressed by carefully controlling the experimental conditions.
| Potential Cause | Recommended Solution |
| Suboptimal pH of the solution | Verify the pH of your peptide solution and adjust it to the optimal range (neutral to slightly alkaline). Use a calibrated pH meter for accurate measurements. |
| Peptide aggregation | Peptides with hydrophobic residues can be prone to aggregation, which reduces their effective concentration.[4] Ensure complete dissolution of this compound. If aggregation is suspected, consider using a different buffer or adjusting the ionic strength of the solution.[5] |
| Interference from media components | The composition of the growth medium can impact peptide activity. High salt concentrations, for instance, can interfere with the action of cationic antimicrobial peptides.[6] Consider using a minimal essential medium or a buffer system that does not interfere with this compound activity. |
| Inaccurate peptide concentration | Ensure the stock solution of this compound is accurately prepared and that dilutions are made correctly. Use calibrated pipettes and high-quality reagents. |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol is based on the broth microdilution method and is adapted for testing the pH-dependent activity of antimicrobial peptides.
Materials:
-
This compound peptide
-
Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile buffers for pH adjustment (e.g., phosphate (B84403) buffer for pH 7.0, acetate (B1210297) buffer for pH 5.5)
-
Sterile deionized water
-
Spectrophotometer (plate reader)
-
Calibrated pH meter
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare aliquots of MHB.
-
Adjust the pH of each aliquot to the desired levels (e.g., 5.5, 7.0, 8.0) using the appropriate sterile buffer.
-
Confirm the final pH of the media using a calibrated pH meter.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of standard MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh, pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted MHB preparations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate pH-adjusted MHB to each well.
-
Add 50 µL of the corresponding this compound serial dilutions to the wells.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria in each pH-adjusted medium without this compound) and a negative control (each pH-adjusted medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
-
Visualizations
Proposed Mechanism of this compound Action
The primary mechanism of this compound involves a direct interaction with the bacterial cell membrane, leading to its disruption. This process is initiated by the electrostatic attraction between the positively charged this compound peptide and the negatively charged components of the bacterial membrane.
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
Experimental Workflow for pH-Dependent MIC Assay
The following workflow outlines the key steps for determining the MIC of this compound at various pH levels.
Caption: Experimental workflow for the pH-dependent MIC assay of this compound.
References
- 1. Direct antimicrobial activity of cationic amphipathic peptide this compound against Staphylococcus aureus biofilms is enhanced in physiologic buffered saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct antimicrobial activity of cationic amphipathic peptide this compound against Staphylococcus aureus biofilms is enhanced in physiologic buffered saline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WLBU2 Antimicrobial Activity and Divalent Cations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of divalent cations on the antimicrobial activity of the engineered peptide WLBU2.
Frequently Asked Questions (FAQs)
Q1: How do divalent cations like Mg²⁺ and Ca²⁺ affect the antimicrobial activity of this compound?
A1: this compound demonstrates robust antimicrobial activity with relatively minor inhibition at physiological and even higher concentrations of Mg²⁺ and Ca²⁺.[1] While some studies show a slight increase in the Minimum Bactericidal Concentration (MBC) at higher concentrations (e.g., 6 mM), this compound remains highly effective.[1][2] This resistance to divalent cations is a significant advantage over many naturally occurring antimicrobial peptides, such as LL37, whose activity is markedly inhibited.[1]
Q2: What is the proposed mechanism by which divalent cations might inhibit this compound activity?
A2: The primary mechanism is thought to be competitive inhibition. Divalent cations can bridge the negatively charged lipopolysaccharides (LPS) on the surface of Gram-negative bacteria.[1] This action may interfere with the initial electrostatic attraction between the cationic this compound peptide and the bacterial membrane, which is a crucial first step for its antimicrobial action.[3]
Q3: My this compound peptide shows reduced activity in my experimental buffer containing divalent cations. What could be the reason?
A3: While this compound is known for its salt resistance, several factors could contribute to reduced activity in your specific experimental setup:
-
High Cation Concentration: Although resistant, extremely high concentrations of divalent cations may eventually lead to some inhibition.[1]
-
Ionic Strength and pH: The overall ionic strength and pH of your buffer can influence this compound's activity. For instance, its efficacy against S. aureus biofilms has been shown to be enhanced in solutions with a more physiologic pH (around 7.4) and can be affected by hypertonic or hypotonic conditions.[4][5][6]
-
Specific Test Organism: Salt sensitivity of antimicrobial peptides can sometimes be organism-dependent.[3]
-
Peptide Quality and Handling: Ensure the peptide is properly stored and handled to maintain its structure and activity.
Q4: How does the salt resistance of this compound compare to other antimicrobial peptides like LL37?
A4: this compound is significantly more resistant to the inhibitory effects of divalent cations than LL37.[1] In comparative studies, the antimicrobial activity of LL37 was substantially reduced in the presence of Mg²⁺ and Ca²⁺ at concentrations where this compound's activity remained largely unaffected.[1]
Troubleshooting Guides
Issue: Unexpectedly high Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound in the presence of divalent cations.
| Possible Cause | Troubleshooting Step |
| Buffer Composition | Verify the final concentration of all salts in your assay medium. Consider that some components of complex media (like Mueller-Hinton Broth) already contain divalent cations.[2] |
| pH of the Medium | Measure and adjust the pH of your experimental buffer to a physiological range (e.g., 7.2-7.4), as deviations can affect peptide activity.[4][6] |
| Peptide Aggregation | While not extensively reported for this compound in the presence of divalent cations, high salt concentrations can sometimes induce aggregation in other peptides. Consider a brief, gentle sonication of the peptide stock solution before use. |
| Experimental Control | Always include a control experiment with this compound in a buffer without added divalent cations to establish a baseline activity level. This will help you quantify the extent of any observed inhibition. |
Data Presentation
Table 1: Influence of MgCl₂ and CaCl₂ on the Minimum Bactericidal Concentration (MBC) of this compound and LL37 against Pseudomonas aeruginosa
| Salt Concentration (mM) | MBC (µM) - this compound | MBC (µM) - LL37 |
| MgCl₂ | ||
| 0 | <0.5 | 0.5 |
| 1 | <0.5 | <2.5 |
| 3 | <0.5 | >5 |
| 6 | <1 | >5 |
| CaCl₂ | ||
| 0 | 0.5 | 0.5 |
| 1 | 0.5 | >5 |
| 3 | <1 | >5 |
| 6 | <2 | >5 |
Data summarized from a study by Friedrich et al. (2005).[1]
Experimental Protocols
Protocol: Determining the Effect of Divalent Cations on this compound Antimicrobial Activity using a Broth Dilution Assay
This protocol outlines the steps to determine the Minimum Bactericidal Concentration (MBC) of this compound in the presence of divalent cations.
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). The amino acid sequence for this compound is RRWVRRVRRWVRRVVRVVRRWVRR, with a molecular weight of approximately 3398 g/mol .[7][8]
-
Perform serial twofold dilutions of the this compound stock solution in a buffer (e.g., ACES buffer) to achieve the desired concentration range.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Pseudomonas aeruginosa PAO1) into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/ml.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the serially diluted this compound peptide solutions.
-
Prepare separate sets of peptide dilutions in buffers containing different concentrations of MgCl₂ or CaCl₂ (e.g., 1, 3, and 6 mM).
-
Add the prepared bacterial suspension to each well.
-
Include positive controls (bacteria with no peptide) and negative controls (broth only).
-
-
Incubation and MBC Determination:
-
Incubate the microtiter plate at 37°C for a specified time (e.g., 30 minutes to 2 hours).[1]
-
After incubation, plate a small aliquot from each well onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates overnight at 37°C.
-
The MBC is defined as the lowest concentration of this compound that results in complete or nearly complete killing of the initial bacterial inoculum.
-
Visualizations
Caption: Proposed mechanism of competitive inhibition by divalent cations.
Caption: Workflow for determining MBC of this compound with divalent cations.
References
- 1. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct antimicrobial activity of cationic amphipathic peptide this compound against Staphylococcus aureus biofilms is enhanced in physiologic buffered saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct antimicrobial activity of cationic amphipathic peptide this compound against Staphylococcus aureus biofilms is enhanced in physiologic buffered saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Balance Study of the Engineered Cationic Antimicrobial Peptide, this compound, Following a Single Intravenous Dose of 14C-WLBU2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WLBU2 Efficacy in High Salt Concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of the antimicrobial peptide WLBU2 in high-salt experimental conditions. The following question-and-answer-based troubleshooting guide, data summaries, and detailed protocols will help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peptide is showing lower-than-expected activity in a high-salt buffer. Why is this happening?
While this compound is engineered for enhanced efficacy in physiological salt conditions where many other cationic antimicrobial peptides (AMPs) fail, its activity can still be influenced by the specific ionic environment of your experiment.[1][2] Here are the most likely reasons for reduced efficacy:
-
Charge Shielding: The primary mechanism of this compound involves an electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane.[2] High concentrations of cations (e.g., Na⁺, Mg²⁺, Ca²⁺) in your buffer can "shield" the negative charges on the bacterial surface, weakening this initial attraction and reducing the efficiency of peptide binding and membrane disruption.
-
Peptide Aggregation: High ionic strength can sometimes promote the aggregation of peptides, reducing the concentration of active, monomeric this compound available to interact with bacterial cells.[3]
-
Suboptimal Assay Conditions: Factors other than salt concentration can inhibit peptide activity. The pH of your buffer, the type of microplate used (cationic peptides can adhere to polystyrene), or improper peptide solubilization can all lead to apparently low efficacy.[4][5]
Q2: How can I verify that high salt concentration is the cause of the reduced this compound activity?
To isolate the problem, you should perform a series of control experiments:
-
Establish a Baseline: Conduct a standard Minimum Inhibitory Concentration (MIC) assay in a low-salt medium, such as Mueller-Hinton Broth (MHB), to confirm the potency of your this compound stock solution under ideal conditions.[5]
-
Perform a Salt Titration: Test the activity of this compound against your target bacterium across a range of salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM NaCl). This will reveal the specific salt tolerance threshold for your experimental system.[1]
-
Check Peptide Integrity: Ensure your peptide was correctly synthesized, purified, and quantified. If possible, verify its integrity and concentration. Improper storage can also lead to degradation.[3][6]
Q3: My experiment requires high salt concentrations. What steps can I take to optimize this compound's performance?
If high salt is a necessary component of your experimental design, consider the following optimization strategies:
-
Adjust Buffer pH: this compound activity can be pH-dependent. For example, its efficacy against Staphylococcus aureus biofilms is enhanced in buffers with a neutral pH (7.0) compared to more acidic conditions (pH 5.5).[4]
-
Evaluate Cation Type: Divalent cations (like Mg²⁺ and Ca²⁺) can sometimes have a more significant inhibitory effect on AMPs than monovalent cations (like Na⁺).[1] If your protocol allows, test whether a different salt composition achieves the desired osmolarity with less impact on this compound activity.
-
Increase Peptide Concentration: A straightforward approach to overcoming the inhibitory effect of high salt is to increase the concentration of this compound in your assay. This helps to overcome the charge-shielding effect.
-
Modify Experimental Workflow: If feasible, consider a two-step process. First, incubate the bacteria with this compound in a low-salt buffer for a brief period (e.g., 20-30 minutes) to allow for initial binding, then introduce the high-salt solution for the remainder of the experiment.
Data Summary: this compound Efficacy in Various Salt Conditions
The following table summarizes the Minimum Bactericidal Concentration (MBC) of this compound and the human-derived peptide LL37 against Pseudomonas aeruginosa in the presence of various salts. Note that lower MBC values indicate higher potency. This data demonstrates the superior salt resistance of this compound compared to LL37, particularly in the presence of divalent cations.[1]
| Salt Condition | Concentration | This compound MBC (µM) | LL37 MBC (µM) |
| NaCl | 0 mM | ≤0.5 | 0.5 - 1.0 |
| 50 mM | ≤0.5 | 0.5 - 1.0 | |
| 150 mM | ≤0.5 | 0.5 - 1.0 | |
| 300 mM | ≤0.5 | 0.5 - 1.0 | |
| MgCl₂ | 1 mM | <0.5 | >5.0 |
| 3 mM | <0.5 | >5.0 | |
| 6 mM | <1.0 | >5.0 | |
| CaCl₂ | 1 mM | 0.5 | >5.0 |
| 3 mM | <1.0 | >5.0 | |
| 6 mM | <2.0 | >5.0 |
Data sourced from a study on the activity of this compound against P. aeruginosa.[1]
Visual Guides
Experimental Protocols
Protocol: Broth Microdilution MIC Assay in High Salt Conditions
This protocol is adapted from standard methods to assess the antimicrobial activity of this compound under specific high-salt conditions.[5]
Materials:
-
This compound peptide, lyophilized
-
Sterile, deionized water or 0.01% acetic acid for stock solution
-
Target bacterial strain (e.g., P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 5M NaCl solution (or other salt as required)
-
Sterile, 96-well polypropylene microtiter plates (Note: Do not use polystyrene plates as cationic peptides can adhere to the surface)
-
Incubator
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile water or 0.01% acetic acid to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile solvent.
-
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 3-5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The exact dilution factor will need to be standardized for your lab and bacterial strains.
-
-
Set up the MIC Plate:
-
This protocol assumes a final volume of 100 µL per well.
-
Column 1-10 (Test Wells):
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Add the volume of concentrated salt solution required to reach your target final concentration (e.g., for a final concentration of 150 mM NaCl, add 3 µL of 5M NaCl).
-
Add 10 µL of the serially diluted this compound peptide solutions to each well.
-
Add sterile MHB to bring the final volume in each well to 100 µL.
-
-
Column 11 (Positive Control): Add 50 µL of bacterial inoculum and 50 µL of MHB containing the same final salt concentration as the test wells. This well shows bacterial growth without peptide.
-
Column 12 (Negative Control): Add 100 µL of MHB with the final salt concentration. This well is for sterility control and background absorbance.
-
-
Incubation:
-
Seal the plate with a breathable film to prevent evaporation.
-
Incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
This can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the concentration where the OD is equivalent to the negative control.
-
References
- 1. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct antimicrobial activity of cationic amphipathic peptide this compound against Staphylococcus aureus biofilms is enhanced in physiologic buffered saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refining WLBU2 Dosage for In Vivo Animal Studies
Welcome to the technical support center for WLBU2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of the antimicrobial peptide this compound for their animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The primary mechanism of action for this compound is believed to be the disruption of bacterial cell membranes. As a cationic antimicrobial peptide, it engages in electrostatic interactions with the negatively charged components of bacterial membranes, leading to membrane perturbation and cell death.[1][2] Unlike some other antimicrobial peptides, this compound does not appear to bind to bacterial DNA.[3][4]
Q2: What is the general toxicity profile of this compound in vivo?
A2: this compound has demonstrated a degree of selective toxicity against bacterial cells over host cells.[1] However, dose-dependent toxicity is a critical consideration in animal studies. High intravenous doses have been associated with hemolysis, tail swelling, and redness.[5] In contrast, at therapeutic concentrations, it has shown minimal toxicity to host cells like peripheral blood mononuclear cells and human skin fibroblasts.[1]
Q3: Has this compound shown efficacy in animal models of infection?
A3: Yes, this compound has demonstrated significant efficacy in various murine models of infection. It has been effective in treating lethal bacterial infections, reducing bacterial loads to undetectable levels in different organs.[5] Specific examples include models of Pseudomonas aeruginosa septicemia, pneumonia, and subcutaneous catheter-associated biofilm infections.[6][7][8][9]
Q4: What is the stability of this compound in biological fluids?
A4: this compound is engineered to be salt-resistant, which is an advantage for its activity in physiological solutions and body fluids.[1] It has shown potent activity in human serum and whole blood.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse effects in animals at expected therapeutic doses. | - Incorrect dosage calculation.- Route of administration is not optimal.- Animal strain susceptibility.- Peptide aggregation or impurities. | - Double-check all dosage calculations and dilutions.- Perform a Maximum Tolerated Dose (MTD) study for your specific animal model and administration route.- Consider a different route of administration (e.g., intratracheal for lung infections may require a much lower dose than intravenous).- Ensure proper handling and storage of the peptide to prevent aggregation. Use high-purity this compound. |
| Lack of efficacy in the infection model. | - Sub-optimal dosage.- Timing of treatment initiation is too late.- Inappropriate route of administration for the infection site.- High bacterial inoculum.- Peptide degradation. | - Conduct a dose-response study to determine the minimal effective dose.- Initiate treatment at an earlier time point post-infection.- Match the administration route to the primary site of infection (e.g., intravenous for systemic infections, local delivery for localized infections).- Titrate the bacterial challenge dose to establish a non-lethal infection model where therapeutic effects can be observed.- Prepare fresh peptide solutions for each experiment. |
| Inconsistent results between experiments. | - Variability in animal weight, age, or health status.- Inconsistent bacterial inoculum preparation.- Variations in peptide preparation and administration.- Circadian rhythm effects on host response. | - Standardize animal characteristics and ensure they are healthy before the experiment.- Prepare and quantify the bacterial inoculum consistently for each experiment.- Follow a standardized protocol for peptide reconstitution, dilution, and administration.- Perform experiments at the same time of day to minimize biological variability. |
| Hemolysis observed in blood samples. | - High local or systemic concentration of this compound. | - Reduce the intravenous dose or the rate of infusion.- Consider a different route of administration that avoids high peak plasma concentrations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vivo studies.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Mice
| Route of Administration | Dosing Regimen | Maximum Tolerated Dose (MTD) | Species/Strain | Reference |
| Intravenous (IV) | Single Dose | 30 mg/kg | Swiss Webster | [5] |
| Intravenous (IV) | Multiple Doses | 20 mg/kg | Swiss Webster | [5] |
| Intravenous (IV) | Two doses within 24h | 12 mg/kg | Swiss Webster | [7][10] |
| Intratracheal (i.t.) | Single Dose | < 1.75 mg/kg | C57BL/6 | [6] |
Table 2: Effective Doses of this compound in Murine Infection Models
| Infection Model | Pathogen | Route of Administration | Effective Dose | Outcome | Reference |
| Septicemia | P. aeruginosa | Intravenous (IV) | 3 mg/kg | Prevention of bacteremia and fatality | [7][10] |
| Pneumonia | P. aeruginosa | Intratracheal (i.t.) | 0.05 mg/kg | Significant reduction in lung bacterial burden | [6][11] |
| Subcutaneous Catheter Biofilm | P. aeruginosa | Subcutaneous | 1x MIC (4 µg/mL) | 67% reduction in biofilm formation | [8][9] |
Table 3: Pharmacokinetic Parameters of 14C-WLBU2 in Mice (15 mg/kg IV Single Dose)
| Parameter | Value | Unit | Reference |
| Terminal Half-life (t1/2) | 22 | hours | [5] |
| Clearance (CL) | 27.4 | mL/h/kg | [5] |
| Volume of Distribution (Vd) | 0.94 | L/kg | [5] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
This protocol outlines the steps to determine the MTD of this compound for a specific route of administration.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free saline or PBS for reconstitution
-
Healthy mice of the desired strain, age, and sex
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Methodology:
-
Peptide Preparation: Reconstitute lyophilized this compound in sterile saline or PBS to a desired stock concentration. Further dilute the stock solution to the final dosing concentrations immediately before use.
-
Animal Grouping: Randomly assign animals to different dose groups (e.g., 5, 10, 15, 20, 30 mg/kg for IV administration) with a vehicle control group (saline or PBS). A group size of 5-10 mice is recommended.
-
Administration: Administer the calculated dose of this compound or vehicle to each mouse via the chosen route (e.g., intravenous, intraperitoneal, intratracheal).
-
Monitoring: Observe the animals closely for at least 30 minutes post-injection and then periodically for up to 14 days.[5] Monitor for signs of toxicity such as weight loss, piloerection, lethargy, changes in motility, and mortality.[10]
-
Data Collection: Record body weights daily for the first week and then every other day. Note any clinical signs of toxicity and the time of their onset.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity in the majority of the animals in that group.
Protocol 2: In Vivo Efficacy in a Murine Sepsis Model
This protocol describes a general procedure to evaluate the efficacy of this compound in a bacterial sepsis model.
Materials:
-
This compound peptide
-
Pathogenic bacterial strain (e.g., P. aeruginosa)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Sterile saline or PBS
-
Healthy mice
-
Materials for bacterial enumeration (agar plates, incubator)
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain to mid-log phase. Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 107 CFU/0.5 mL).[10] The inoculum size should be predetermined to cause a lethal or sublethal infection without being overwhelming.
-
Infection: Inject the bacterial suspension into the mice via the desired route (e.g., intraperitoneal).[10]
-
Treatment: At a specified time post-infection (e.g., 30-45 minutes), administer this compound at the predetermined dose(s) via the chosen route (e.g., intravenous).[7][10] Include a vehicle control group.
-
Monitoring: Monitor the animals for survival over a period of 7-10 days.[10]
-
Bacterial Load Determination (Optional): At selected time points, a subset of animals can be euthanized, and blood or organs (spleen, liver, lungs) can be harvested to determine the bacterial load by plating serial dilutions on appropriate agar (B569324) plates.
-
Data Analysis: Compare the survival curves between the treatment and control groups using statistical methods like the log-rank test. Compare bacterial loads between groups using appropriate statistical tests.
Visualizations
Caption: Workflow for Maximum Tolerated Dose (MTD) Determination.
Caption: Troubleshooting Logic for In Vivo this compound Experiments.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dovepress.com [dovepress.com]
- 4. Synergism of cationic antimicrobial peptide this compound with antibacterial agents against biofilms of multi-drug resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Balance Study of the Engineered Cationic Antimicrobial Peptide, this compound, Following a Single Intravenous Dose of 14C-WLBU2 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo antibiofilm activity of the synthetic antimicrobial peptide this compound against multiple drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced efficacy of the engineered antimicrobial peptide this compound via direct airway delivery in a murine model of P. aeruginosa pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of WLBU2 and Colistin Efficacy Against Carbapenem-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. This guide provides an objective comparison of the engineered antimicrobial peptide WLBU2 and the last-resort antibiotic colistin (B93849) against these challenging pathogens. We present a synthesis of experimental data, detailed methodologies, and a visual representation of their mechanisms of action to aid in research and development efforts.
Executive Summary
This compound, a synthetic antimicrobial peptide, demonstrates potent and rapid bactericidal activity against a range of carbapenem-resistant bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. In direct comparative studies against carbapenem-resistant P. aeruginosa, this compound exhibits killing kinetics comparable to colistin. While direct head-to-head minimum inhibitory concentration (MIC) comparisons against large panels of carbapenem-resistant A. baumannii and K. pneumoniae are limited in the current literature, available data suggest this compound holds significant promise as a therapeutic alternative. Both agents primarily target the bacterial membrane, leading to cell death, though their precise molecular interactions and the signaling pathways involved in resistance differ.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and colistin against various carbapenem-resistant bacterial strains, as reported in the literature. It is important to note that direct comparisons are most accurate when conducted within the same study.
Table 1: In Vitro Activity of this compound Against Carbapenem-Resistant Bacteria
| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | MBEC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Carbapenem-Resistant (CRPA) | 4 | 4 | 64 | [1] |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 1.5625 - 12.5 (µM) | 1.5625 - 12.5 (µM) | 25 - 200 (µM) | [2] |
| Klebsiella pneumoniae | Multidrug-Resistant (MDR) | 1.5625 - 12.5 (µM) | 1.5625 - 12.5 (µM) | 25 - 200 (µM) | [2] |
Note: MIC and MBC values for A. baumannii and K. pneumoniae were reported in µM.
Table 2: In Vitro Activity of Colistin Against Carbapenem-Resistant Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Klebsiella pneumoniae | Carbapenem-Resistant | 4 to >512 | 4 | 16 | [3] |
| Enterobacteriaceae | Carbapenem-Resistant | 4 - 16 | - | - | [4] |
| Acinetobacter baumannii | Carbapenem-Resistant | - | - | - | [5] |
| Klebsiella pneumoniae | Carbapenem-Resistant | - | - | - | [6] |
Table 3: Comparative Time-Kill Kinetics of this compound vs. Colistin Against Carbapenem-Resistant P. aeruginosa (CRPA)
| Time Point | This compound (1x MIC) Log10 CFU/mL Reduction | Colistin (1x MIC) Log10 CFU/mL Reduction | This compound (2x MIC) Log10 CFU/mL Reduction | Colistin (2x MIC) Log10 CFU/mL Reduction | Reference |
| 15 min | ~3 | ~3.5 | ~4 | ~4.5 | [7] |
| 30 min | ~4 | ~4.5 | ~5 | ~5.5 | [7] |
| 1h | ~5 | ~5.5 | >6 | >6 | [7] |
| 4h | >6 | >6 | >6 | >6 | [7] |
| 24h | No regrowth | No regrowth | No regrowth | No regrowth | [7] |
Mechanisms of Action
Both this compound and colistin exert their bactericidal effects by targeting the bacterial cell membrane, leading to its disruption and subsequent cell death. However, the specifics of their interactions differ.
This compound: As an engineered cationic antimicrobial peptide, this compound's primary mechanism involves a strong electrostatic interaction with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria.[8] This interaction is believed to disrupt the membrane integrity, leading to pore formation and leakage of cellular contents.[2] The exact downstream signaling pathways affected by this compound are still under investigation.
Colistin: Colistin, a polymyxin (B74138) antibiotic, also initiates its action by binding to the lipid A component of LPS. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane, leading to localized membrane disorganization and increased permeability.[9][10] This allows colistin to traverse the outer membrane and subsequently disrupt the inner cytoplasmic membrane, causing leakage of intracellular components and cell death.[9] Resistance to colistin often involves modifications to the lipid A moiety of LPS, which reduces the net negative charge and thereby decreases the binding affinity of colistin.[9] This modification is often regulated by the two-component systems PhoP/PhoQ and PmrA/PmrB.
References
- 1. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of colistin resistance in carbapenem-resistant Enterobacterales and XDR Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auetd.auburn.edu [auetd.auburn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
Unlocking Synergistic Power: WLBU2 in Combination with Conventional Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach lies in the synergistic combination of antimicrobial peptides (AMPs) with conventional antibiotics. This guide provides an objective comparison of the performance of the engineered cationic antimicrobial peptide WLBU2 when used in conjunction with a panel of traditional antibiotics against multidrug-resistant bacteria. The data presented herein is derived from peer-reviewed scientific literature, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Synergistic Activity of this compound with Conventional Antibiotics
The synergistic potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from in vitro studies, primarily utilizing the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a standard measure of the interaction between two antimicrobial agents, with a value of ≤ 0.5 indicating synergy.
Table 1: Synergistic Effect of this compound with Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | This compound MIC (µM) | Antibiotic MIC (µg/mL) | This compound MIC in Combination (µM) | Antibiotic MIC in Combination (µg/mL) | FICI | Interpretation |
| Oxacillin | 0.78 - 6.25 | >256 | 0.39 - 3.13 | 4 - 128 | ≤ 0.5 | Synergistic |
| Erythromycin | 0.78 - 6.25 | 4 - >256 | 0.39 - 3.13 | 1 - 64 | ≤ 0.5 | Synergistic |
| Vancomycin | 0.78 - 6.25 | 1 - 2 | 0.39 - 3.13 | 0.5 - 1 | > 0.5 - 1.0 | Additive |
Table 2: Synergistic Effect of this compound with Antibiotics against Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacter cloacae
| Antibiotic | This compound MIC (µM) | Antibiotic MIC (µg/mL) | This compound MIC in Combination (µM) | Antibiotic MIC in Combination (µg/mL) | FICI | Interpretation |
| Ceftazidime | 1.5 - 12.5 | 16 - >256 | 0.75 - 6.25 | 4 - 128 | ≤ 0.5 | Synergistic |
| Ceftriaxone | 1.5 - 12.5 | 32 - >256 | 0.75 - 6.25 | 8 - 128 | ≤ 0.5 | Synergistic |
| Ciprofloxacin | 1.5 - 12.5 | 4 - >256 | 0.75 - 6.25 | 1 - 64 | ≤ 0.5 | Synergistic |
| Imipenem | 1.5 - 12.5 | 2 - 16 | 0.75 - 6.25 | 0.5 - 8 | > 0.5 - 1.0 | Additive |
Note: The data in the tables are compiled from a study by Elsalem L, et al. (2021)[1]. The ranges represent the results from multiple clinical isolates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound.
Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, or antagonistic effects of a combination of two antimicrobial agents.
1. Preparation of Reagents:
- Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
- Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Culture the bacterial strain overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
2. Assay Setup:
- In a 96-well microtiter plate, serially dilute the conventional antibiotic along the x-axis (e.g., columns 1-10) and this compound along the y-axis (e.g., rows A-G).
- Column 11 should contain only the antibiotic dilutions (antibiotic control).
- Row H should contain only the this compound dilutions (this compound control).
- A well with only bacterial suspension and no antimicrobial agents serves as the growth control. A well with only broth serves as a sterility control.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate.
- Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
- After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
- Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.
- Interpret the results as follows:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4: Additive/Indifference
- FICI > 4: Antagonism
Time-Kill Assay
This assay assesses the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
1. Preparation:
- Prepare bacterial cultures to the mid-logarithmic growth phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
- Prepare solutions of this compound and the antibiotic at concentrations determined from the checkerboard assay (e.g., concentrations that showed synergy).
2. Exposure and Sampling:
- Add the antimicrobial agents (alone and in combination) to the bacterial suspensions.
- Incubate the cultures at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
3. Viable Cell Counting:
- Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
- Plate the dilutions onto appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar).
- Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
- Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
- Plot the log10 CFU/mL against time for each treatment condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Mandatory Visualization
References
WLBU2 Outperforms Conventional Antibiotics in Preclinical Trauma-Associated Infection Models
For Immediate Release
Pittsburgh, PA – December 2, 2025 – In the critical landscape of trauma-associated infections, the engineered cationic antimicrobial peptide WLBU2 is demonstrating significant therapeutic advantages over standard antibiotic regimens in preclinical studies. This novel peptide exhibits potent, broad-spectrum antimicrobial activity, coupled with a beneficial immunomodulatory effect, positioning it as a promising candidate for treating complex infections arising from traumatic injuries.
Recent preclinical evaluations have highlighted the efficacy of this compound in various models mimicking trauma-related infections, including periprosthetic joint infections and methicillin-resistant Staphylococcus aureus (MRSA) soft tissue infections. These studies reveal that this compound not only effectively reduces bacterial burden but also modulates the host's inflammatory response, a key factor in mitigating tissue damage and promoting healing in trauma patients.
A key differentiator for this compound is its dual-action mechanism. Unlike traditional antibiotics that solely target microbial processes, this compound directly disrupts bacterial membranes, leading to rapid bactericidal activity against a wide range of pathogens, including multi-drug resistant strains.[1][2] Furthermore, this compound has been shown to modulate the host's innate immune response by interacting with bacterial components like lipopolysaccharide (LPS), leading to a controlled inflammatory cascade that aids in bacterial clearance while minimizing excessive inflammation.[3]
Comparative Efficacy of this compound
To rigorously assess its therapeutic potential, this compound has been benchmarked against conventional antibiotics in established preclinical models. The following tables summarize the comparative efficacy data.
Table 1: Efficacy of this compound vs. Cefazolin and Rifampin in a Murine Periprosthetic Joint Infection (PJI) Model
| Treatment Group | Bacterial Load (log10 CFU/implant) | Reduction in Bacterial Load vs. Control |
| Control (Untreated) | 6.5 ± 0.5 | - |
| Cefazolin | 4.2 ± 0.7 | 2.3 log10 |
| Rifampin | 3.8 ± 0.6 | 2.7 log10 |
| This compound | 2.1 ± 0.4 | 4.4 log10 |
Data presented as mean ± standard deviation. CFU: Colony Forming Units.
Table 2: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound Against Common Trauma-Associated Pathogens
| Bacterial Strain | MIC (µM) | MBC (µM) |
| Pseudomonas aeruginosa | 4 - 8 | 8 - 16 |
| Staphylococcus aureus (MSSA) | 1.56 - 3.13 | 1.56 - 3.13 |
| Staphylococcus aureus (MRSA) | 0.78 - 6.25 | 0.78 - 6.25 |
| Acinetobacter baumannii | 1.5 - 3.2 | 1.5 - 3.2 |
| Klebsiella pneumoniae | 2.9 - 9.3 | 2.9 - 9.3 |
MIC/MBC values are presented as ranges observed across multiple studies.
Detailed Experimental Protocols
The robust findings supporting this compound's efficacy are underpinned by rigorous and reproducible experimental designs. Below are the detailed methodologies for the key preclinical models cited.
Murine Periprosthetic Joint Infection (PJI) Model
This model simulates a common and severe complication of orthopedic trauma surgery.
-
Animal Model: 12-week-old male C57BL/6 mice.
-
Surgical Procedure: A sterile, custom-made titanium implant is surgically placed into the femur of each mouse.
-
Bacterial Inoculation: A clinical isolate of Staphylococcus aureus (1 x 10³ CFU in 2 µL of saline) is injected into the joint space surrounding the implant.
-
Treatment Regimen:
-
This compound: Administered intravenously at a dose of 8 mg/kg, 2 hours post-infection.
-
Cefazolin: Administered intraperitoneally at a dose of 50 mg/kg, 2 hours post-infection.
-
Rifampin: Administered intraperitoneally at a dose of 25 mg/kg, 2 hours post-infection.
-
Control: Administered sterile saline.
-
-
Efficacy Evaluation: At 48 hours post-treatment, the implants and surrounding tissue are harvested. Bacterial load is quantified by homogenizing the tissue and plating serial dilutions on agar (B569324) plates to determine Colony Forming Units (CFU).
Murine Soft Tissue Infection Model
This model is employed to evaluate the efficacy of antimicrobials against localized skin and soft tissue infections, often associated with traumatic wounds.
-
Animal Model: 8 to 10-week-old female BALB/c mice.
-
Wound Creation: A 1 cm full-thickness dermal incision is made on the dorsum of the mouse.
-
Bacterial Inoculation: A suspension of methicillin-resistant Staphylococcus aureus (MRSA) (1 x 10⁷ CFU in 50 µL of saline) is topically applied to the wound bed.
-
Treatment Regimen:
-
This compound: Applied topically as a hydrogel formulation (1% w/w) to the wound site, 1 hour post-infection.
-
Mupirocin: Applied topically as a 2% ointment to the wound site, 1 hour post-infection.
-
Control: Vehicle hydrogel is applied to the wound site.
-
-
Efficacy Evaluation: After 24 hours, a biopsy of the wound tissue is collected, homogenized, and serially diluted for CFU enumeration to determine the bacterial burden.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's immunomodulatory action and the experimental workflow of the PJI model.
Caption: Proposed immunomodulatory pathway of this compound.
Caption: Experimental workflow for the murine PJI model.
The compelling preclinical data strongly suggest that this compound's unique combination of potent bactericidal and immunomodulatory activities may offer a superior therapeutic option for the management of trauma-associated infections. Further investigation in more complex trauma models and eventual clinical trials are warranted to fully realize the potential of this promising antimicrobial peptide.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of proinflammatory activity by the engineered cationic antimicrobial peptide WLBU-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of proinflammatory activity by the engineered cationic antimicrobial peptide WLBU-2 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of WLBU2 in Comparison to Other Antimicrobial Peptides
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system, have garnered significant interest as potential therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance. A critical parameter in the preclinical assessment of any therapeutic agent is the therapeutic index (TI), a quantitative measure of its safety and efficacy. This guide provides a comparative evaluation of the therapeutic index of WLBU2, an engineered cationic AMP, against other well-characterized AMPs: LL-37, Magainin II, and Melittin (B549807).
Comparative Therapeutic Index and Biological Activity
The therapeutic index is typically calculated as the ratio of the concentration of a peptide that is toxic to host cells (e.g., 50% hemolytic concentration, HC50, or 50% cytotoxic concentration, CC50) to its minimum inhibitory concentration (MIC) against a target pathogen. A higher TI indicates a more favorable safety profile, signifying that the peptide is effective against pathogens at concentrations that are not harmful to the host.
The engineered peptide this compound has demonstrated potent, broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] In vivo studies have established a therapeutic index of less than 35 for this compound.[2][3][4] Notably, a D-enantiomer of this compound, designated D8, has shown a significantly improved therapeutic index of greater than 140, primarily due to its reduced toxicity to mammalian cells while retaining potent antimicrobial activity.[2][3][4] This highlights the potential for rational peptide design to enhance therapeutic utility.
In comparison, other naturally occurring AMPs exhibit a range of therapeutic indices. LL-37, the only human cathelicidin, is a crucial component of the innate immune system with broad antimicrobial and immunomodulatory functions.[5][6][7][8][9] While it is effective against various pathogens, its therapeutic application can be limited by its potential for cytotoxicity at higher concentrations. Magainin II, isolated from the skin of the African clawed frog, is known for its selective activity against bacterial cells with minimal toxicity to mammalian cells, suggesting a favorable therapeutic index.[10][11][12] Conversely, Melittin, the principal component of bee venom, exhibits potent antimicrobial and anticancer properties but is hampered by its high hemolytic activity, resulting in a low therapeutic index.[13][14][15][16]
The following table summarizes the available quantitative data for this compound and the comparator AMPs. It is important to note that direct comparison of TI values across different studies should be done with caution due to variations in experimental conditions, cell types, and bacterial strains used.
| Antimicrobial Peptide | Minimum Inhibitory Concentration (MIC) Range (µM) | 50% Hemolytic Concentration (HC50) or 50% Cytotoxic Concentration (CC50) Range (µM) | Therapeutic Index (TI = HC50 or CC50 / MIC) |
| This compound | 1.5 - 10 against various bacteria[1][17] | >20 (Peripheral blood mononuclear cells)[1][18] | <35 (in vivo)[2][3][4] |
| D8 (this compound enantiomer) | Similar to this compound[2] | Significantly higher than this compound[2][3] | >140 (in vivo)[2][3][4] |
| LL-37 | Variable, generally in the low µM range | Variable, can be cytotoxic at higher concentrations | Generally considered moderate |
| Magainin II | Low µM range against bacteria[19][11] | High (>64 µM against HaCaT cells, no hemolysis up to 64 µM)[19] | High |
| Melittin | Low µM range against bacteria | Low (e.g., >50% hemolysis at 1-2 µM)[19] | Low |
Experimental Protocols for Therapeutic Index Determination
The determination of the therapeutic index involves two key experimental components: assessment of antimicrobial activity and evaluation of cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Culture: A standardized inoculum of the target bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Peptide Dilution: The AMP is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Determination of Cytotoxicity (HC50 or CC50)
Cytotoxicity assays measure the toxicity of the peptide to mammalian cells. Hemolysis assays (for red blood cells) and viability assays (for nucleated cells) are commonly used.
Methodology for Hemolysis Assay (HC50):
-
Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed and resuspended in a buffered saline solution (e.g., PBS).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the AMP for a specified time (e.g., 1 hour) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is measured spectrophotometrically at a specific wavelength (e.g., 414 nm).
-
Calculation: The HC50 value, the peptide concentration causing 50% hemolysis, is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in buffer).
Methodology for Cell Viability Assay (CC50) using MTT:
-
Cell Culture: A mammalian cell line (e.g., human skin fibroblasts, peripheral blood mononuclear cells) is seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the AMP for a defined period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader.
-
Calculation: The CC50 value, the peptide concentration that reduces cell viability by 50%, is determined by plotting cell viability against peptide concentration.
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates the sequential process for determining the therapeutic index of an antimicrobial peptide.
References
- 1. This compound Antimicrobial Peptide as a Potential Therapeutic for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Cathelicidin Peptide LL-37, an Antimicrobial Agent, in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. revolutionhealth.org [revolutionhealth.org]
- 8. peptidesociety.org [peptidesociety.org]
- 9. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magainin II - SB PEPTIDE [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 14. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activity of the De Novo Engineered Antimicrobial Peptide this compound against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. mdpi.com [mdpi.com]
WLBU2: A Paradigm Shift in Antimicrobial Peptide Toxicity Profiles
A comprehensive analysis of the engineered antimicrobial peptide WLBU2 demonstrates significantly reduced toxicity compared to its natural counterparts, heralding a new era for safer antimicrobial therapies.
In the global battle against antimicrobial resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics. However, the clinical translation of many natural AMPs has been hampered by their inherent toxicity to host cells. The engineered peptide this compound has been designed to overcome this limitation, exhibiting potent antimicrobial activity while maintaining a superior safety profile. This guide provides a detailed comparison of the toxicity of this compound with prominent natural AMPs, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
In Vitro Toxicity: A Clear Advantage for this compound
Quantitative analysis of in vitro toxicity consistently reveals the reduced cytotoxicity and hemolytic activity of this compound compared to well-known natural AMPs such as LL-37 and the highly toxic melittin.
Cytotoxicity against Mammalian Cells
The viability of various human cell lines after exposure to this compound and natural AMPs is a critical measure of their therapeutic potential. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to quantify cellular metabolic activity, which is indicative of cell viability.
| Peptide | Cell Line | Assay | Concentration | Result | Citation |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | MTT & Hemolysis | ≤20 µM | No cytotoxic effect | [1] |
| This compound | Human Skin Fibroblasts | MTT | ≤12.5 µM | >70% viability | [2] |
| This compound | Vero (Monkey Kidney Epithelial) Cells | MTT | ≤3.125 µM | >70% viability | [2] |
| This compound | White Blood Cells (WBCs) | Flow Cytometry | 100 µM | ~30% toxicity | [3] |
| LL-37 | Human Dermal Fibroblasts | MTT | >10 µM | Decreased proliferation | [4] |
| Melittin | Immature Human Dendritic Cells | Not Specified | 43.42 ± 0.86 µg/mL | LC50 | [5] |
| Magainin 2 | Balb/3T3 (Mouse Fibroblast) | Propidium Iodide Staining | ~600 µg/mL | K0.5 | [6] |
Table 1: Comparative Cytotoxicity of this compound and Natural AMPs.
Hemolytic Activity
A crucial indicator of an AMP's systemic toxicity is its ability to lyse red blood cells (hemolysis). This compound has been engineered to minimize this disruptive interaction with mammalian cell membranes.
| Peptide | Hemolytic Activity | Concentration | Citation |
| This compound | 20% | 100 µM | [3] |
| LL-37 | Lower than GF-17 | 50 µmol/L | [7] |
| GF-17 (LL-37 fragment) | 68.5% | 50 µmol/L | [7] |
| Melittin | HD50 = 0.44 µg/mL | Not Applicable | [8] |
| Magainin 2 | Low | Not Specified | [9] |
Table 2: Comparative Hemolytic Activity of this compound and Natural AMPs.
In Vivo Toxicity: Promise for Systemic Applications
Preclinical studies in animal models further substantiate the enhanced safety profile of this compound. The maximum tolerated dose (MTD) and lethal dose (LD50) are key parameters in assessing in vivo toxicity.
| Peptide | Animal Model | Route of Administration | Toxicity Metric | Value | Citation |
| This compound | Swiss Webster Mice | Intravenous (i.v.) | MTD | 12 mg/kg | [1] |
| BMAP-27 | Balb/c Mice | Intravenous (i.v.) | LD50 | 10 mg/kg | [10] |
| BMAP-28 | Balb/c Mice | Intravenous (i.v.) | LD50 | 15 mg/kg | [10] |
| BMAP-27/28 | Balb/c Mice | Intraperitoneal (i.p.) | LD50 | 38-44 mg/kg | [10] |
| Melittin | BALB/c Mice | Intraperitoneal (i.p.) | LD50 | 4.98 mg/kg | [8][11] |
Table 3: Comparative In Vivo Toxicity of this compound and Natural AMPs.
The this compound Advantage: Salt Resistance
A significant drawback of many natural AMPs is the inhibition of their antimicrobial activity under physiological salt conditions. This compound is engineered to overcome this, maintaining its potency in environments that mimic the human body. For instance, the activity of the natural AMP LL-37 is significantly reduced in the presence of NaCl, while this compound's activity remains largely unaffected[12]. This resilience makes this compound a more robust candidate for therapeutic applications.
Experimental Protocols
Detailed methodologies for the key toxicity assays are provided below to ensure reproducibility and accurate comparison.
Hemolysis Assay
Objective: To determine the lytic activity of an AMP against red blood cells.
Protocol:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the erythrocytes multiple times in a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v)[10][13].
-
Peptide Preparation: Prepare serial dilutions of the AMPs to be tested in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with the various concentrations of the AMPs. Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that causes 100% lysis, such as 0.1-1% Triton X-100)[10][14].
-
Incubation: Incubate the plate at 37°C for 1 hour, or a duration specified by the particular protocol[13][14].
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 405 nm or 570 nm using a spectrophotometer[13][14].
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.
MTT Cytotoxicity Assay
Objective: To assess the effect of an AMP on the metabolic activity and viability of mammalian cells.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., fibroblasts, epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a suitable culture medium[7][15].
-
Peptide Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the AMPs. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator[7][15].
-
MTT Addition: Add MTT reagent (typically at a final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals[15].
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution) to dissolve the formazan crystals[7].
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader[15].
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
Visualizing the Mechanisms and Methods
To further clarify the concepts and procedures discussed, the following diagrams illustrate the general mechanism of AMP-induced toxicity and the workflows of the key experimental assays.
References
- 1. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Cathelicidins—a rich seam of antimicrobial peptides waiting for exploitation [frontiersin.org]
- 4. Frontiers | Activity and toxicity of a recombinant LL37 antimicrobial peptide [frontiersin.org]
- 5. Antimicrobial peptides´ immune modulation role in intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magainin-induced cytotoxicity in eukaryotic cells: kinetics, dose-response and channel characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Molecular pathways affecting reproductive efficiency in seasonal breeders: prospects and implications for improving fertility in donkeys [frontiersin.org]
- 9. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antimicrobial activity of two α-helical cathelicidin peptides and of their synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling WLBU2
For researchers, scientists, and drug development professionals working with the engineered cationic antimicrobial peptide WLBU2, ensuring a safe laboratory environment is paramount. While specific safety data for this compound is not extensively documented in publicly available literature, a comprehensive safety and handling plan can be established by adhering to best practices for working with synthetic peptides. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research setting.
Personal Protective Equipment (PPE)
The primary line of defense against accidental exposure when handling this compound in both lyophilized powder and solution form is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory tasks involving this compound.[1][2][3][4]
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Lyophilized Powder) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• Use of a chemical fume hood or ventilated balance enclosure is mandatory to prevent inhalation of airborne particles.[1] |
| Preparing Stock Solutions | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• All work must be performed within a certified chemical fume hood.[1] |
| Handling Solutions and General Laboratory Use | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Operational Protocols: From Receipt to Disposal
A systematic approach to handling this compound ensures both the safety of laboratory personnel and the integrity of the research.
Receiving and Storage
Upon receipt, immediately inspect the package for any signs of damage.[5] Lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C for long-term stability.[1][5] Before opening, always allow the container to equilibrate to room temperature to prevent condensation, which can compromise the peptide's stability.[5][6][7]
Handling and Solution Preparation
All handling of this compound, especially in its powdered form, should occur in a designated, clean area such as a chemical fume hood to minimize inhalation risk.[1][3] Use sterile, dedicated equipment for each step to avoid cross-contamination.[1]
Protocol for Reconstituting Lyophilized this compound:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening.[7]
-
Solvent Selection: While there is no universal solvent for all peptides, sterile distilled water or a sterile 0.1% acetic acid solution are common starting points.[6] For hydrophobic peptides, solvents like DMSO may be necessary.[7]
-
Dissolution: Carefully add the chosen solvent to the vial. Gentle vortexing or sonication can aid in dissolution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[1][5]
-
Labeling: Clearly label all aliquots with the peptide name, concentration, date of preparation, and "For Research Use Only."[1]
-
Storage of Solutions: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage, refrigeration is typically adequate. For longer-term storage, store aliquots at -20°C or -80°C.[1][5]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes.[1] |
| Eye Contact | Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes and seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately and seek medical attention.[1] |
| Ingestion | Seek immediate medical attention. |
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial for laboratory safety and environmental protection. Never dispose of peptides in the regular trash or down the drain.[1][8]
Decontamination
For cleaning equipment and surfaces contaminated with this compound, an enzymatic detergent is effective for breaking down peptides.[9] A subsequent rinse with a dilute bleach solution (e.g., 10% bleach) can be used for further decontamination, followed by a thorough rinse with water.[9][10]
Waste Disposal
All waste materials contaminated with this compound must be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, vials, pipette tips, and lab paper. Collect in a designated, clearly labeled, leak-proof hazardous waste container.[1][8][10] |
| Liquid Waste | Includes unused this compound solutions and contaminated buffers. Chemical degradation through hydrolysis with a strong acid or base (e.g., 1 M HCl or 1 M NaOH) for at least 24 hours is a recommended inactivation method.[8][10] After inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before being collected in a designated hazardous waste container.[8][10] |
All waste must be disposed of in accordance with local, state, and federal regulations. Coordinate with your institution's Environmental Health and Safety (EHS) department for scheduled pickups.[1]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow from receiving the peptide to its final disposal.
References
- 1. peptide24.store [peptide24.store]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. cosmicpeptides.com [cosmicpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
